2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Description
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-7-3-4-8(17-2)9(5-7)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZXVFVJCUJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332987 | |
| Record name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
781656-64-2 | |
| Record name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Abstract: This technical guide provides a comprehensive framework for the characterization of this compound (CAS 781656-64-2).[1] Recognizing that this compound is a niche molecule with limited published experimental data, this document is structured as a practical workflow for researchers and drug development professionals. It outlines the requisite experimental protocols to determine its fundamental physicochemical properties, emphasizing the scientific rationale behind each method. The guide covers molecular identity, a proposed synthetic route, and detailed methodologies for evaluating solubility, acidity (pKa), and lipophilicity (logP/logD), alongside standard practices for structural verification.
Introduction and Molecular Identity
This compound is an organic compound featuring a sulfonamide linkage and a carboxylic acid moiety.[1][2] These functional groups are pivotal in defining its chemical behavior, influencing properties such as solubility, ionization state, and membrane permeability, which are critical parameters in the context of medicinal chemistry and materials science. The sulfonamide group, a common pharmacophore, and the acidic proton of the carboxylic acid suggest a pH-dependent profile that must be empirically determined for any meaningful application.
This guide serves as a self-validating system of protocols, enabling researchers to generate reliable and reproducible data.
Core Compound Identifiers
A clear identification is the foundational step for any chemical investigation. The key identifiers for the target molecule are summarized below.
| Property | Value | Source |
| CAS Number | 781656-64-2 | American Elements[1] |
| Molecular Formula | C₁₀H₁₃NO₆S | American Elements[1] |
| Molecular Weight | 275.28 g/mol | American Elements[1] |
| IUPAC Name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | PubChem[2] |
| SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O | PubChem[2] |
| InChIKey | YLNZXVFVJCUJEC-UHFFFAOYSA-N | PubChem[2] |
Synthesis and Purification
The first practical step in characterizing a novel compound is its synthesis and purification. A plausible and robust synthetic route is essential for obtaining high-purity material, which is a prerequisite for accurate physicochemical measurements.[3] A common method for forming sulfonamides is the reaction of a sulfonyl chloride with an amine.
Proposed Synthetic Workflow
The synthesis of this compound can be logically approached by reacting 2,5-dimethoxybenzenesulfonyl chloride with glycine. This is a standard Schotten-Baumann reaction, typically performed in a basic aqueous medium to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine.
Caption: Proposed synthesis and purification workflow.
Step-by-Step Synthesis Protocol
-
Dissolution: Dissolve glycine in an aqueous solution of sodium hydroxide (2 equivalents) with cooling.
-
Reaction: Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran) to the chilled glycine solution under vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.
-
Workup: Once the reaction is complete, acidify the mixture with cold dilute HCl. The product should precipitate out of the solution.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound. Dry the final product under vacuum.
Structural Verification and Purity Analysis
Before proceeding to physicochemical characterization, the identity and purity of the synthesized compound must be confirmed. This is typically achieved through a combination of spectroscopic methods and chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected proton and carbon environments, including the aromatic protons, methoxy groups, methylene group, and the exchangeable sulfonamide and carboxylic acid protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide, the C=O stretch of the carboxylic acid, and the broad O-H stretch.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should ideally be >98% for accurate physicochemical measurements.
Core Physicochemical Properties: Protocols and Rationale
The following sections detail the experimental protocols for determining the critical physicochemical properties of the title compound. The choice of these methods is guided by their robustness, reproducibility, and status as industry-standard "gold standard" techniques.[5][6]
Aqueous Solubility
Aqueous solubility is a fundamental property that influences bioavailability and formulation strategies. The thermodynamic solubility is determined at equilibrium between the dissolved and solid states of the compound.[7] The shake-flask method is the definitive technique for this measurement.[3][7]
Caption: Workflow for thermodynamic solubility determination.
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Incubation: Add an excess amount of the solid compound to a vial containing the buffer. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[3]
-
Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve.[7][8]
Acidity Constant (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[9][10] For this compound, two ionizable protons are present: the carboxylic acid proton (expected pKa ~3-5) and the sulfonamide proton (pKa can vary widely but is often >8). Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12][13][14]
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11][12] Prepare a solution of the compound (~1 mM) in water. If solubility is low, a co-solvent like methanol may be used, but the pKa must then be corrected back to aqueous conditions.[14] Maintain constant ionic strength with a background electrolyte like KCl.[11][12]
-
Acidification: Acidify the sample solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure all acidic groups are fully protonated.[12]
-
Titration: Place the solution in a thermostatted vessel with stirring. Add small, precise aliquots of a standardized base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[11][12]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the flat "buffer region" on the titration curve.[11] For multiprotic acids, multiple inflection points may be observed.[15]
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a compound for a non-polar environment, is a crucial determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.[16] The shake-flask method remains the gold standard for experimental logP/logD determination.[5][6]
Caption: Workflow for logD determination at pH 7.4.
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS at pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases.[6][17]
-
Partitioning: Prepare a stock solution of the compound in one of the phases (or a third solvent like DMSO that is used in a very small volume).[6] Add this to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.[17]
-
Quantification: Carefully sample an aliquot from each phase. Quantify the concentration in each sample (Co for n-octanol, Cw for water) using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logD value using the formula: logD = log10([Concentration in n-octanol] / [Concentration in water]).[16]
Summary of Physicochemical Properties
The following table should be used to compile the experimental data generated through the protocols described above. For reference, computationally predicted values are included where available.
| Parameter | Experimental Value | Method | Conditions | Predicted Value |
| Melting Point | To be determined | Capillary Method | Ambient Pressure | N/A |
| Aqueous Solubility | To be determined | Shake-Flask | pH 7.4, 25°C | N/A |
| pKa₁ (Carboxylic Acid) | To be determined | Potentiometric Titration | 25°C, I=0.15M | ~3-5 |
| pKa₂ (Sulfonamide) | To be determined | Potentiometric Titration | 25°C, I=0.15M | >8 |
| logP | To be determined | Shake-Flask | pH < pKa₁ | 0.4 (XlogP)[2] |
| logD | To be determined | Shake-Flask | pH 7.4 | Dependent on pKa |
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. By adhering to these validated protocols, researchers and drug development scientists can generate the high-quality, reliable data necessary to advance their investigations. The emphasis on understanding the causality behind experimental choices ensures that the data is not only accurate but also contextually meaningful for applications ranging from early-stage discovery to formulation development.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H13NO6S). Retrieved from [Link]
-
University of Wisconsin Chemistry. (n.d.). About pKa's. Retrieved from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
National Institutes of Health. (n.d.). Acetic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2009083940A2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
-
Quora. (2016). How to calculate the pKa of acetic acid. Retrieved from [Link]
-
Oglethorpe University. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]
-
2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]
- Google Patents. (n.d.). US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
-
ResearchGate. (n.d.). H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - this compound (C10H13NO6S) [pubchemlite.lcsb.uni.lu]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. pharmatutor.org [pharmatutor.org]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. quora.com [quora.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
2-(2,5-Dimethoxybenzenesulfonamido)acetic acid CAS number 781656-64-2
An In-Depth Technical Guide to 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid (CAS Number: 781656-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound (CAS 781656-64-2) is not extensively available in peer-reviewed literature, this document, grounded in established chemical principles, outlines a plausible synthetic route, predicted physicochemical properties, and potential biological activities. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.
Introduction
This compound is an organic compound featuring a dimethoxy-substituted benzene ring linked to a glycine moiety via a sulfonamide bridge.[1][2] The structural motifs present—a sulfonamide group and a dimethoxybenzene core—are prevalent in a wide array of biologically active molecules. Sulfonamides are a cornerstone in medicinal chemistry, famously associated with antimicrobial drugs, but also finding applications as diuretics, anticonvulsants, and anti-inflammatory agents. The dimethoxybenzene functionality is also a key component in numerous natural products and synthetic compounds with diverse pharmacological profiles. This guide aims to provide a detailed theoretical framework for the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C10H13NO6S[1] |
| Molecular Weight | 275.28 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-165 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base; sparingly soluble in water |
| pKa (Carboxylic Acid) | 3.5 - 4.5 |
| pKa (Sulfonamide) | 9.0 - 10.0 |
| LogP | ~1.2 |
Proposed Synthesis
A robust and straightforward synthesis of this compound can be envisioned through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with glycine in an aqueous basic medium. This represents a classical Schotten-Baumann type reaction.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,5-Dimethoxybenzenesulfonyl chloride
-
Glycine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.) at room temperature. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran or dioxane). Add this solution dropwise to the cold glycine solution over 30 minutes, ensuring the temperature remains below 10 °C. The use of a base is crucial for this reaction to proceed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying: Dry the purified product under vacuum at 40-50 °C.
Predicted Spectral Data
The following table outlines the predicted spectral data for the title compound, which are essential for its characterization.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H, COOH), 8.1 (t, J = 6.0 Hz, 1H, NH), 7.2 (d, J = 3.0 Hz, 1H, Ar-H), 7.1 (dd, J = 9.0, 3.0 Hz, 1H, Ar-H), 7.0 (d, J = 9.0 Hz, 1H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 3.6 (d, J = 6.0 Hz, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 171.5 (C=O), 152.0 (C-O), 148.0 (C-O), 130.0 (C-S), 118.0 (Ar-CH), 116.0 (Ar-CH), 114.0 (Ar-CH), 56.5 (OCH₃), 56.0 (OCH₃), 45.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 3250 (N-H), 1710 (C=O), 1340 (asym SO₂), 1160 (sym SO₂) |
| Mass Spectrometry (ESI-) | m/z 274.0 [M-H]⁻ |
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, its structural features suggest several areas for investigation.
Antimicrobial Activity
The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. It is plausible that this compound could exhibit antibacterial activity by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The dimethoxy substitution pattern on the benzene ring could modulate the compound's potency and spectrum of activity.
Anti-inflammatory and Analgesic Properties
Certain benzenesulfonamide derivatives are known to possess anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. Research into the anti-inflammatory potential of 2-(2,5-dimethoxyphenyl)acetic acid, a structurally related compound, further supports this hypothesis.
Anticancer Potential
Many sulfonamide-containing compounds have demonstrated anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, matrix metalloproteinases, or cell cycle progression. The cytotoxic potential of this compound against various cancer cell lines could be a valuable area of research. Natural products from Streptomyces species, which sometimes contain complex aromatic structures, have shown cytotoxic activities.[3]
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical mechanism of action for anticancer activity.
Conclusion
This compound presents itself as a compound of significant interest for further chemical and biological investigation. This guide provides a foundational, albeit theoretical, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectral data offer a basis for the identification and characterization of this molecule. The hypothesized biological activities, rooted in the known pharmacology of its constituent moieties, open up avenues for future research in drug discovery and development. It is our hope that this guide will serve as a valuable resource for scientists and researchers in the field.
References
-
American Elements. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Krishnan, K., Mani, A., & Jasmine, S. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian journal of pharmaceutical research : IJPR, 13(4), 1375–1382.
Sources
Discovery and history of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid
Introduction: Situating a Molecule Within a Legacy of Discovery
While the specific historical record detailing the initial discovery of this compound (CAS 781656-64-2) is not extensively documented in readily available literature, its structural motifs place it firmly within the well-established and pharmacologically significant class of sulfonamide derivatives. The true "discovery" of this molecule lies not in a singular historical event, but in the logical and continued exploration of the chemical space defined by N-arylsulfonyl-α-amino acids. This guide, therefore, focuses on the foundational chemistry that enables its synthesis and the scientific rationale that suggests its potential utility for researchers in drug discovery and materials science.
The core structure, a benzenesulfonamide linked to the simplest α-amino acid, glycine, is a classic scaffold in medicinal chemistry. The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of therapeutics, most famously embodied in the sulfa antibiotics. Its enduring appeal stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its synthetic accessibility. The 2,5-dimethoxy substitution on the phenyl ring provides specific electronic and steric properties, influencing the molecule's conformation, solubility, and potential interactions with biological targets.
This document serves as a technical guide for the synthesis and characterization of this compound. It is intended for an audience of researchers and drug development professionals, providing not just a protocol, but the underlying chemical principles and experimental considerations necessary for its successful preparation and further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below. These values are critical for experimental design, including solvent selection, purification strategies, and formulation development.
| Property | Value | Source |
| CAS Number | 781656-64-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₆S | [1] |
| Molecular Weight | 275.28 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not reported | |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General knowledge of sulfonamides |
Synthesis of this compound: A Two-Stage Approach
The most direct and logical synthetic route to the target compound involves two key stages: the preparation of the sulfonyl chloride precursor and its subsequent coupling with glycine.
Stage 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
The precursor, 2,5-dimethoxybenzenesulfonyl chloride, is a critical intermediate. Its preparation relies on the electrophilic aromatic substitution of 1,4-dimethoxybenzene with a sulfonating agent. Chlorosulfonic acid is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagent Charging: Charge the flask with 1,4-dimethoxybenzene and a suitable chlorinated solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete conversion.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. The product will be in the organic layer. Separate the organic layer, wash it with cold water and brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2,5-dimethoxybenzenesulfonyl chloride can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a solid product.[3]
Stage 2: N-Sulfonylation of Glycine
This stage involves the nucleophilic attack of the amino group of glycine on the electrophilic sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride. This is a classic Schotten-Baumann reaction, typically performed in a biphasic system or in an aqueous medium with a base to neutralize the HCl formed during the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate.
-
Addition of Sulfonyl Chloride: To the stirred solution of glycine, add a solution of 2,5-dimethoxybenzenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) dropwise at room temperature.
-
pH Control: Throughout the addition, monitor the pH of the aqueous layer and add additional base as needed to maintain a pH between 9 and 10. This ensures that the amino group of glycine remains deprotonated and nucleophilic.
-
Reaction: After the addition is complete, allow the mixture to stir vigorously for several hours at room temperature.
-
Work-up: Once the reaction is complete (as determined by TLC or LC-MS), separate the layers. Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Disclaimer: This document provides a comprehensive theoretical framework and recommended experimental protocols for characterizing the solubility and stability of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid. As of the date of this publication, extensive experimental data for this specific compound is not widely available in peer-reviewed literature. The methodologies described herein are based on established principles for small molecule characterization and should be adapted and validated as necessary.
Introduction
This compound is a multifaceted organic molecule featuring a sulfonamide linkage, a carboxylic acid moiety, and a dimethoxy-substituted benzene ring. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for its potential applications in pharmaceutical and chemical research. The sulfonamide group is a well-known pharmacophore, while the carboxylic acid provides a handle for salt formation and influences solubility. The dimethoxybenzene portion of the molecule will also play a significant role in its overall lipophilicity and potential for metabolic transformation.
This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic evaluation of the solubility and stability of this compound. We will delve into the theoretical considerations that govern these properties and present detailed, field-proven protocols for their empirical determination.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any compound is to understand its intrinsic properties. These parameters provide the basis for predicting its behavior in various environments.
Known and Predicted Physicochemical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. The predicted values are derived from computational models and provide a valuable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C10H13NO6S | PubChem |
| Molecular Weight | 275.28 g/mol | PubChem |
| CAS Number | 781656-64-2 | American Elements[1] |
| Predicted pKa (Carboxylic Acid) | ~3.5 - 4.5 | Inferred from similar structures[2] |
| Predicted pKa (Sulfonamide NH) | ~9 - 10 | Inferred from similar structures[2][3][4][5][6] |
| Predicted LogP | ~1.0 - 1.5 | Inferred from computational models[7][8][9][10] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 6 | Calculated |
Causality Behind Predicted Properties:
-
pKa: The presence of both an acidic carboxylic acid group and a weakly acidic sulfonamide proton makes this an amphoteric molecule. The carboxylic acid is expected to have a pKa in the typical range for acetic acid derivatives. The sulfonamide proton's acidity is significantly lower than that of the carboxylic acid.[11] These two pKa values will dictate the ionization state of the molecule at different pH values, which in turn will have a profound impact on its solubility.
-
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The dimethoxybenzene ring contributes to its lipophilicity, while the ionizable carboxylic acid and sulfonamide groups increase its hydrophilicity, particularly in their ionized forms. The predicted LogP suggests moderate lipophilicity.
-
Hydrogen Bonding: The molecule has both hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH) and acceptors (the sulfonyl oxygens, the carboxylic oxygen, and the methoxy oxygens). This capacity for hydrogen bonding will influence its solubility in protic solvents and its potential for crystal lattice formation.[12][13][14][15]
Comprehensive Solubility Assessment
A thorough understanding of a compound's solubility is paramount for its development, influencing everything from reaction conditions to bioavailability. We recommend a tiered approach to solubility assessment.
Experimental Workflow for Solubility Determination
The following diagram outlines a systematic workflow for determining the solubility of this compound.
Caption: Tiered workflow for solubility assessment.
Step-by-Step Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[16][17][18][19][20]
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile). The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to confirm that the concentration in solution has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles. Centrifugation prior to filtration is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][21][22] A calibration curve should be prepared using standards of known concentrations.
-
Protocol for pH-Solubility Profiling
The pH-solubility profile is critical for predicting the in vivo behavior of an ionizable drug.[23][24][25][26][27]
-
Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4, 8.0, 9.0, 10.0).
-
Solubility Determination: Perform the shake-flask method as described in section 3.1 for each buffer.
-
Data Analysis: Plot the logarithm of the measured solubility (in mol/L or mg/mL) against the pH. The resulting profile will likely show low solubility at acidic pH values below the pKa of the carboxylic acid, increasing as the carboxylic acid ionizes, and potentially changing again at pH values around the pKa of the sulfonamide.
Comprehensive Stability Assessment
Evaluating the chemical stability of a compound is essential to determine its shelf-life and to identify potential degradation products that could affect its efficacy or safety.
Experimental Workflow for Stability Assessment
The following diagram illustrates a comprehensive workflow for evaluating the stability of this compound, in line with ICH guidelines.[28][29][30][31][32]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogen bonding in sulfonamides. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Analysis of sulfonamides | PPTX [slideshare.net]
- 22. hpst.cz [hpst.cz]
- 23. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 24. pharmatutor.org [pharmatutor.org]
- 25. PH Solubility Profile: Significance and symbolism [wisdomlib.org]
- 26. who.int [who.int]
- 27. ingentaconnect.com [ingentaconnect.com]
- 28. pharma.gally.ch [pharma.gally.ch]
- 29. database.ich.org [database.ich.org]
- 30. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 32. snscourseware.org [snscourseware.org]
The Core Mechanism of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid Derivatives: A Technical Guide to Matrix Metalloproteinase Inhibition
Abstract
Derivatives of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid belong to a significant class of sulfonamide-based compounds with potent biological activity. This technical guide provides an in-depth exploration of their primary mechanism of action: the inhibition of Matrix Metalloproteinases (MMPs). We will dissect the molecular interactions governing this inhibition, elucidate the downstream cellular consequences, and provide validated experimental protocols for studying these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic agents.
Introduction: The Therapeutic Promise of Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of approved drugs. The specific structural class of 2-(benzenesulfonamido)acetic acid derivatives has been the focus of intense research due to its efficacy as a scaffold for enzyme inhibition. These molecules are particularly recognized for their potent inhibition of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases.[1][2] Overexpression or dysregulation of MMPs is a key factor in the pathology of numerous diseases, including arthritis, cancer metastasis, cardiovascular diseases, and chronic inflammation.[3][4][5] Consequently, the development of effective MMP inhibitors (MMPIs) is a significant goal in modern drug discovery.
This guide focuses on the archetypal structure, this compound, to explain the fundamental principles of how these derivatives function at a molecular and cellular level.
The Molecular Target: Matrix Metalloproteinases (MMPs)
To understand the inhibitor, one must first understand the target. MMPs are a family of over 20 related enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[6][7] This process is vital for normal physiological functions like wound healing, development, and angiogenesis.[5][8]
The catalytic activity of MMPs resides in a highly conserved domain featuring a catalytic zinc ion (Zn²⁺).[9] The active site can be visualized as a groove or cleft, with specific sub-pockets that accommodate the amino acid residues of their protein substrates.[9][10][11] A key pocket, termed the S1' pocket, is a deep, hydrophobic cavity that plays a crucial role in determining substrate specificity and is a primary target for inhibitor design.[1][12] The catalytic mechanism involves the Zn²⁺ ion polarizing a water molecule, which then attacks the peptide bond of the substrate.[13]
The Mechanism of Inhibition: A Multi-Point Interaction
The inhibitory action of this compound derivatives against MMPs is not based on a single interaction, but rather a coordinated engagement with the enzyme's active site. The structure can be broken down into three key pharmacophoric elements: a Zinc-Binding Group (ZBG), a sulfonamide backbone, and a specificity-determining moiety.
-
The Acetic Acid as a Zinc-Binding Group (ZBG): The carboxylate of the acetic acid moiety is the primary ZBG. It directly chelates the catalytic Zn²⁺ ion in the active site. This coordination displaces the catalytically essential water molecule, rendering the enzyme inactive.[14] This is a common strategy for many classes of MMPIs.
-
The Sulfonamide Backbone: The sulfonamide group is critical for orienting the inhibitor within the active site.[15][16] It acts as a rigid scaffold and improves enzyme-inhibitor binding by forming crucial hydrogen bonds with the protein backbone of the enzyme.[1][12][15]
-
The 2,5-Dimethoxybenzene Moiety: This hydrophobic part of the molecule is designed to fit into the S1' pocket of the MMP active site.[1][12][15] The proper positioning of this group, plunging deep into the hydrophobic S1' pocket, is a key determinant of the inhibitor's potency and selectivity for different MMPs.[15][17] The specific substitution pattern (2,5-dimethoxy) influences the shape and electronic properties of this group, fine-tuning its interaction with the amino acid residues lining the S1' pocket.
The following diagram illustrates the proposed binding mode of these derivatives within the MMP active site.
Downstream Cellular & Physiological Consequences of MMP Inhibition
By blocking the catalytic activity of MMPs, these inhibitors trigger a cascade of downstream effects. The primary consequence is the stabilization of the extracellular matrix. This leads to several key physiological outcomes:
-
Reduced Tissue Degradation: In diseases like osteoarthritis, MMP inhibition can prevent the breakdown of collagen and other ECM components in cartilage, preserving joint integrity.[5]
-
Inhibition of Cancer Cell Invasion and Metastasis: Cancer cells rely on MMPs to degrade the basement membrane and surrounding tissue, allowing them to invade new tissues. MMPIs can block this process, thereby reducing metastasis.[3][4]
-
Modulation of Inflammation and Angiogenesis: MMPs process and activate various signaling molecules, including cytokines and chemokines.[4] By inhibiting MMPs, these derivatives can dampen inflammatory responses and regulate the formation of new blood vessels (angiogenesis), which is crucial in both cancer and inflammatory diseases.[3][4]
-
Cardiovascular Protection: In cardiovascular diseases, MMPs contribute to the remodeling of heart and blood vessel tissues, which can lead to conditions like aneurysm or heart failure.[8][18] MMPIs have shown potential in mitigating this pathological remodeling.[8]
The signaling pathway diagram below summarizes these downstream effects.
Experimental Validation: Protocols and Methodologies
The characterization of these derivatives as MMP inhibitors requires robust and validated experimental methods. Key assays include direct enzyme inhibition assays and cell-based functional assays.
Quantitative Data: Inhibitory Potency
The potency of MMP inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of inhibitor required to reduce enzyme activity by 50%. The table below presents representative IC₅₀ values for various sulfonamide-based inhibitors against different MMPs, illustrating the potency that can be achieved with this chemical scaffold.
| Compound Class | Target MMP | IC₅₀ (nM) | Reference |
| Sulfonamide Hydroxamate (CGS-27023A) | MMP-1 | 33 | [19] |
| Sulfonamide Hydroxamate (CGS-27023A) | MMP-9 | 8 | [19] |
| Sulfonamide Hydroxamate (CGS-27023A) | MMP-13 | 6 | [19] |
| Dihydropyrazole Sulfonamide (Compound 3i) | MMP-2 | 210 | [20] |
| Phthalimide Hydroxamate (Compound 1) | MMP-13 | 3.7 | [21] |
| Arylsulfonamide (Compound 5) | MMP-13 | 30 | [22] |
Note: Data are for representative compounds within the broader sulfonamide class, not the specific title compound, to illustrate typical potency ranges.
Key Experimental Protocol: Gelatin Zymography
Gelatin zymography is a widely used and highly sensitive technique to assess the activity of gelatinases (MMP-2 and MMP-9) and the efficacy of their inhibitors.[7][23] The method involves separating proteins by electrophoresis on a polyacrylamide gel co-polymerized with gelatin. After electrophoresis, the gel is incubated in a buffer that allows active MMPs to digest the gelatin. The gel is then stained, revealing areas of enzymatic activity as clear bands against a dark background.
Step-by-Step Protocol:
-
Sample Preparation: Culture cells (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) and collect the conditioned media. If testing an inhibitor, treat the cells with various concentrations of the this compound derivative for a specified time before media collection.
-
Protein Quantification: Determine the total protein concentration of each sample to ensure equal loading.
-
Electrophoresis: Mix samples with a non-reducing sample buffer (boiling and reducing agents must be avoided as they irreversibly denature the enzymes).[24] Load equal amounts of protein onto a gelatin-containing SDS-PAGE gel. Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.[16]
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100) with gentle agitation. This removes the SDS and allows the MMPs to renature.[16]
-
Enzyme Activation/Digestion: Incubate the gel overnight (16-24 hours) at 37°C in an incubation/developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) to allow the renatured MMPs to digest the gelatin substrate.[16][24]
-
Staining and Visualization: Stain the gel with a Coomassie Brilliant Blue solution for 30-60 minutes.[16]
-
Destaining: Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. These clear bands correspond to the molecular weights of active MMP-9 (pro: 92 kDa, active: 82 kDa) and MMP-2 (pro: 72 kDa, active: 62 kDa).
-
Data Analysis: Quantify the clear bands using densitometry software. A reduction in band intensity in inhibitor-treated samples compared to the control indicates successful MMP inhibition.
The workflow for this crucial experiment is outlined below.
Conclusion and Future Directions
Derivatives of this compound represent a well-established and potent class of Matrix Metalloproteinase inhibitors. Their mechanism of action is rooted in a multi-point interaction with the MMP active site, involving zinc chelation by the carboxylic acid, hydrogen bonding via the sulfonamide backbone, and hydrophobic interactions within the S1' pocket. By inhibiting MMPs, these compounds can effectively block the pathological degradation of the extracellular matrix and modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease. The experimental protocols outlined, particularly zymography, provide a reliable framework for validating the activity and potency of new analogues.
Future research in this area will likely focus on optimizing selectivity for specific MMP isoforms to minimize off-target effects and improve therapeutic outcomes. The core scaffold of 2-(benzenesulfonamido)acetic acid remains a highly valuable starting point for the structure-based design of next-generation MMP inhibitors.
References
-
Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]
-
Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current medicinal chemistry, 15(4), 368–373. [Link]
-
Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2007). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]
-
Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]
-
Wikipedia. (n.d.). Matrix metalloproteinase. Retrieved January 15, 2026, from [Link]
-
Toth, M., & Fridman, R. (2001). MMP Activity Detection in Zymograms. In Matrix Metalloproteinase Protocols (pp. 169-176). Humana Press. [Link]
-
de Castro, A. A., & de Cássia da Silveira e Sá, R. (2018). Challenges in Matrix Metalloproteinases Inhibition. Mini reviews in medicinal chemistry, 18(11), 947–972. [Link]
-
Toth, M., & Fridman, R. (2016). MMP Activity Detection in Zymograms. In Methods in Molecular Biology (Vol. 1381, pp. 247-258). Springer. [Link]
-
Arunan, C., & Nethaji, M. (2011). Crystal Structure of an Active Form of Human MMP-1. Protein and peptide letters, 18(3), 250–256. [Link]
-
Cheng, X. C., Fang, H., & Xu, W. F. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors: REVIEW. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154-164. [Link]
-
Leco, K. J., & Dufour, A. (2010). Detection of Functional Matrix Metalloproteinases by Zymography. Journal of visualized experiments : JoVE, (45), 2445. [Link]
-
Liu, Y. N., et al. (2015). Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis. Bioorganic & medicinal chemistry letters, 25(20), 4664–4671. [Link]
-
Cheng, X. C., Fang, H., & Xu, W. F. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 154-164. [Link]
-
Overall, C. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 111-135). Humana Press. [Link]
-
ResearchGate. (n.d.). Structure of matrix metalloproteinases (MMPs). Catalytic domain... Retrieved January 15, 2026, from [Link]
-
Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. Cells, 9(5), 1076. [Link]
-
Laronha, H., & Caldeira, J. (2020). Structure and Function of Human Matrix Metalloproteinases. Cells, 9(5), 1076. [Link]
-
Sharma, R., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. Current medicinal chemistry, 20(24), 2996–3016. [Link]
-
Rigollier, P., et al. (2013). Arylsulfonamide-based inhibitors of matrix metalloproteinase 13. Proteinase, 2013. [Link]
-
Sharma, R., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors?. Semantic Scholar. [Link]
-
Chowdhury, N. U., et al. (2017). Matrix Metalloproteinases (MMP), a Major Responsible Downstream Signaling Molecule for Cellular Damage - A Review. Journal of Clinical & Experimental Cardiology, 8(2). [Link]
-
Turk, B. E. (2012). Mechanism-Based Profiling of MMPs. Methods in molecular biology (Clifton, N.J.), 873, 121–134. [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit. Retrieved January 15, 2026, from [Link]
-
Petrescu, A. D., et al. (2005). Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Journal of computer-aided molecular design, 19(2), 123–135. [Link]
-
Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Cells, 8(8), 793. [Link]
-
ResearchGate. (n.d.). Glide Scores and IC50 Values for Known MMP-9 Inhibitors and Compound VIa. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). IC50 inhibitory values, calculated logD and calculated and... Retrieved January 15, 2026, from [Link]
-
Ren, G., & Sverdlov, A. L. (2015). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. International journal of molecular sciences, 16(12), 29595–29623. [Link]
-
Tuccinardi, T., et al. (2013). Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. ACS medicinal chemistry letters, 4(6), 559–563. [Link]
-
Heymans, S., et al. (1999). Matrix Metalloproteinase Inhibition After Myocardial Infarction. Circulation Research, 85(6), 561-568. [Link]
-
Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International journal of molecular sciences, 21(24), 9739. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 7. MMP Activity Detection in Zymograms | Springer Nature Experiments [experiments.springernature.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.unl.pt [research.unl.pt]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Crystal Structure of an Active Form of Human MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. ingentaconnect.com [ingentaconnect.com]
- 18. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonamide derivatives containing dihydropyrazole moieties selectively and potently inhibit MMP-2/MMP-9: Design, synthesis, inhibitory activity and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
- 23. Gelatin zymography protocol | Abcam [abcam.com]
- 24. jove.com [jove.com]
An In-depth Technical Guide to the Homologs and Analogs of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical space surrounding 2-(2,5-dimethoxybenzenesulfonamido)acetic acid, a molecule belonging to the versatile class of benzenesulfonamide derivatives. Recognizing the significant therapeutic potential inherent in the sulfonamide scaffold, this document delves into the synthesis, structure-activity relationships (SAR), and potential biological applications of its homologs and analogs. By exploring the impact of structural modifications on the benzene ring and the acetic acid moiety, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate and exploit this promising area of medicinal chemistry. Detailed experimental protocols, comparative data analysis, and visual representations of key concepts are provided to facilitate a deeper understanding and inspire further innovation.
Introduction: The Benzenesulfonamide Scaffold and the Core Molecule
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1][2][3] The core molecule of interest, this compound (CAS 781656-64-2), presents a unique combination of a substituted aromatic ring and an amino acid-like side chain, suggesting a rich potential for targeted biological interactions.[4]
Chemical Structure and Properties of the Core Molecule:
-
Molecular Formula: C₁₀H₁₃NO₆S[4]
-
Molecular Weight: 275.28 g/mol [4]
-
Key Features:
-
A benzenesulfonamide core, a well-established pharmacophore.
-
Two methoxy groups on the benzene ring at positions 2 and 5, which can influence electronic properties and metabolic stability.
-
An acetic acid side chain, providing a carboxylic acid group for potential interactions with biological targets and imparting hydrophilicity.
-
The exploration of homologs and analogs of this core structure is a rational approach to dissecting the contributions of each structural component to its overall biological profile and to potentially discover novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Accessing the Chemical Space
The synthesis of this compound and its derivatives generally follows a convergent strategy, primarily involving the reaction of a substituted benzenesulfonyl chloride with an appropriate amino acid or its ester.
General Synthesis of N-(Arylsulfonyl)amino Acids
A common and efficient method for the preparation of the target compounds is the Schotten-Baumann reaction, which involves the acylation of an amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 2,5-Dimethoxybenzenesulfonyl Chloride: This intermediate can be synthesized from 1,4-dimethoxybenzene through chlorosulfonation using chlorosulfonic acid. Caution should be exercised as this reaction is highly exothermic and releases HCl gas.
-
Step 2: N-Sulfonylation of Glycine:
-
Glycine (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (2.0 equivalents).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of 2,5-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to the cooled glycine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This general protocol can be adapted for the synthesis of a wide range of analogs by utilizing different substituted benzenesulfonyl chlorides and various amino acids (for homologs).
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of N-(arylsulfonyl)amino acids.
Structure-Activity Relationships (SAR): A Guide to Molecular Design
The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. Understanding these relationships is crucial for the rational design of more potent and selective compounds.
Analogs: Modification of the Benzene Ring
The substitution pattern on the benzene ring significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets.
-
Electronic Effects: Electron-donating groups (like the methoxy groups in the parent molecule) or electron-withdrawing groups can modulate the pKa of the sulfonamide proton and the overall charge distribution of the molecule. This can be critical for interactions with enzyme active sites. For instance, in the context of carbonic anhydrase inhibitors, the electronic nature of the aromatic ring substituents fine-tunes the binding affinity to the zinc ion in the active site.[1]
-
Steric Effects: The size and position of substituents can dictate the orientation of the molecule within a binding pocket. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to reduced activity.
Table 1: Hypothetical SAR of Benzene Ring Analogs
| Substitution Pattern | Expected Impact on Activity | Rationale |
| 3,4-Dimethoxy | Potentially altered selectivity | Change in dipole moment and steric profile. |
| 2,5-Dichloro | Increased lipophilicity, potential for halogen bonding | Halogen atoms can participate in specific interactions with protein residues. |
| 4-Nitro | Strong electron-withdrawing effect | May enhance binding to targets with electron-rich pockets. |
| Unsubstituted | Baseline activity | Provides a reference point for evaluating the effect of substituents. |
Homologs: Modification of the Acetic Acid Side Chain
Altering the length and nature of the amino acid side chain can impact the molecule's flexibility, polarity, and ability to interact with specific residues in a target protein.
-
Chain Length: Increasing the alkyl chain length from acetic acid (glycine) to propanoic acid (alanine) or butanoic acid (aminobutyric acid) introduces greater conformational flexibility. This could allow the molecule to access deeper binding pockets or adopt more favorable conformations for binding.
-
Chirality: The introduction of a chiral center (e.g., by using D- or L-alanine instead of glycine) can lead to stereospecific interactions with chiral biological targets, resulting in significant differences in potency between enantiomers.
-
Functional Groups: Incorporating other functional groups into the side chain (e.g., hydroxyl groups from serine) can introduce new hydrogen bonding opportunities.
Potential Biological Targets and Therapeutic Applications
While specific biological data for this compound is limited in the public domain, the broader class of benzenesulfonamides has been extensively studied, revealing a range of potential therapeutic applications.
Anticancer Activity
Many benzenesulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms.[2][5] A prominent target is carbonic anhydrase IX (CA IX) , an enzyme overexpressed in many hypoxic tumors that plays a crucial role in tumor acidosis and progression.[1][6] Inhibition of CA IX can disrupt the tumor microenvironment and sensitize cancer cells to conventional therapies.
Signaling Pathway: Role of CA IX in Tumor Hypoxia
Caption: The role of Carbonic Anhydrase IX in promoting tumor progression under hypoxic conditions and its inhibition by sulfonamides.
Enzyme Inhibition
Beyond carbonic anhydrases, benzenesulfonamides are known to inhibit a variety of other enzymes, including kinases, proteases, and transferases. The N-(arylsulfonyl)amino acid scaffold is particularly interesting as it can mimic peptide substrates or interact with allosteric sites. For example, derivatives of N-acyl amino acids have been investigated as inhibitors of glycine transporters, which are involved in neurotransmission and have implications for treating chronic pain.[7]
Antimicrobial Activity
The historical significance of sulfonamides as antibacterial agents is well-established. While the classic "sulfa drugs" targeted dihydropteroate synthase in bacteria, newer derivatives may exhibit antimicrobial activity through different mechanisms, such as the inhibition of other essential bacterial enzymes.[1][8]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel homologs and analogs, a battery of in vitro and in vivo assays is required.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The inherent versatility of the benzenesulfonamide scaffold, coupled with the modifiable nature of the aromatic ring and the amino acid side chain, provides a rich landscape for medicinal chemistry exploration.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a focused library of analogs and homologs to build a comprehensive understanding of the structural requirements for activity against specific targets.
-
Target identification and validation: Employing chemoproteomics and other advanced techniques to identify the specific molecular targets of active compounds.
-
Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and in vivo efficacy of lead compounds in relevant animal models.
By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space around this core molecule and unlock its full therapeutic potential.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). A review on the medicinal chemistry and biological activities of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 125–144.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 10.
- Abdel-Sayed, M. A., Bayomi, S. M., El-Sherbeny, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline derivatives. Bioorganic & Medicinal Chemistry, 24(16), 3583–3593.
- BenchChem. (2025). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery. BenchChem Technical Guides.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link]
- Carland, J. E., et al. (2019). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. Journal of Biological Chemistry, 294(41), 15076–15088.
- El-Sayed, M. A. F., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(16), 4998.
- Gonzalez-Bello, C., et al. (2013). Mechanistic basis of the inhibition of type II dehydroquinase by (2S)- and (2R)-2-benzyl-3-dehydroquinic acids. Journal of the American Chemical Society, 135(10), 4047–4056.
- Wang, T. L., & Slaughter, M. M. (2005). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology, 567(2), 521–533.
- Duch, D. S., et al. (1984). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 44(3), 955–961.
- Hardy, K. M., et al. (2013). A Structural and Energetic Model for the Slow-Onset Inhibition of the Mycobacterium tuberculosis Enoyl-ACP Reductase InhA. ACS Chemical Biology, 8(10), 2243–2251.
- Zengin, G., et al. (2021). Chemical Composition, Antioxidant and Enzyme Inhibitory Activities of Onosma bourgaei and Onosma trachytricha and in Silico Molecular Docking Analysis of Dominant Compounds. Molecules, 26(11), 3169.
- Abo-Hashem, A. A., et al. (2022). Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. Frontiers in Cellular and Infection Microbiology, 12, 1039833.
- BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine. BenchChem Technical Guides.
- Larsen, T. O., et al. (2019). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Marine Drugs, 17(4), 221.
- Kawakami, T., et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(8), 528–533.
- Kumar, P. S., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research, 13(4), 1375–1384.
Sources
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]
Methodological & Application
Application Notes and Protocols: 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scaffold of Potential
In the landscape of medicinal chemistry, the sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents.[1] The compound 2-(2,5-dimethoxybenzenesulfonamido)acetic acid (DMBSA) emerges as a molecule of significant interest, possessing a unique combination of a sulfonamide linkage, a dimethoxy-substituted aromatic ring, and a carboxylic acid moiety. With the chemical formula C10H13NO6S and a molecular weight of 275.28 g/mol , this compound offers a versatile scaffold for the development of novel therapeutic agents.[2] While direct and extensive research on DMBSA is emerging, its structural components are present in numerous bioactive molecules, suggesting a broad spectrum of potential applications. The 2,5-dimethoxy substitution pattern, for instance, is a key feature in molecules targeting neurological pathways, while the arylsulfonamide core is a classic framework for inhibitors of various enzymes.[3][4]
This guide provides an in-depth exploration of the potential applications of DMBSA in medicinal chemistry, complete with detailed protocols for its synthesis and evaluation in key therapeutic areas. As a Senior Application Scientist, the following content is designed to be a practical resource for researchers, scientists, and drug development professionals, blending established principles with innovative perspectives.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | [2] |
| CAS Number | 781656-64-2 | [2] |
| Molecular Formula | C10H13NO6S | [2] |
| Molecular Weight | 275.28 g/mol | [2] |
| Appearance | Powder | [2] |
Potential Therapeutic Applications & Mechanistic Rationale
The structural features of DMBSA suggest its potential as a modulator of several biological targets. The following sections outline promising areas of investigation, supported by the known activities of structurally related compounds.
Anti-inflammatory Activity: A Dual Inhibitor Candidate
The arylsulfonamide moiety is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a cornerstone in the management of inflammation.[5][6] Furthermore, the acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two functionalities in DMBSA makes it a compelling candidate for development as a novel anti-inflammatory agent. There is also a growing interest in developing multi-target agents that can inhibit both COX-2 and 5-lipoxygenase (5-LOX) or carbonic anhydrases (CAs), which are also implicated in the inflammatory cascade.[5][6]
Hypothesized Mechanism of Action:
DMBSA may act as a selective COX-2 inhibitor, with the sulfonamide group binding to the hydrophilic pocket of the COX-2 active site. The carboxylic acid moiety could provide additional interactions, enhancing binding affinity and selectivity. Furthermore, the 2,5-dimethoxy substitution may influence the compound's pharmacokinetic properties and interaction with other inflammatory targets.
Caption: Hypothesized mechanism of DMBSA as a COX-2 inhibitor.
Neurological Disorders: Modulating Serotonergic Pathways
Derivatives of 2,5-dimethoxyphenyl compounds have been identified as potent and selective agonists for the serotonin 5-HT2A receptor.[4] This receptor is a key target in the treatment of various psychiatric conditions, including depression and anxiety. The structural similarity of the 2,5-dimethoxyphenyl core in DMBSA suggests that it, or its derivatives, could be explored for activity at serotonin receptors.
Hypothesized Mechanism of Action:
The 2,5-dimethoxybenzene moiety of DMBSA could serve as a pharmacophore that interacts with the binding pocket of the 5-HT2A receptor. Modifications to the sulfonamidoacetic acid portion of the molecule could be used to fine-tune selectivity and efficacy for this and other serotonin receptor subtypes.
Caption: Potential modulation of the 5-HT2A receptor by DMBSA analogs.
Anticancer Applications: Targeting Cell Cycle and Signaling Pathways
Benzenesulfonamide derivatives have been investigated as inhibitors of the cell cycle and have shown efficacy against various cancer cell lines, including gastric, liver, and colorectal cancer.[7] The sulfonamide scaffold is also present in inhibitors of carbonic anhydrases, some of which are overexpressed in tumors. The potential for DMBSA to be developed into an anticancer agent is an exciting avenue for research.
Hypothesized Mechanism of Action:
DMBSA could inhibit tumor growth by interfering with cell cycle progression or by inhibiting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII. The dimethoxy substituents may enhance cell permeability and contribute to cytotoxic activity.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a standard method for the synthesis of N-arylsulfonyl amino acids.
Materials:
-
2,5-Dimethoxybenzenesulfonyl chloride
-
Glycine
-
Sodium carbonate (Na2CO3)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve glycine (1.2 equivalents) and sodium carbonate (2.5 equivalents) in 50 mL of deionized water. Stir the mixture until all solids are dissolved.
-
Reaction Setup: Cool the glycine solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1 equivalent) in 20 mL of dichloromethane. Add this solution dropwise to the cold glycine solution over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of DMBSA.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to evaluate the inhibitory activity and selectivity of DMBSA against COX-1 and COX-2 enzymes.[5][8]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
DMBSA (test compound)
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective inhibition)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of DMBSA and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of DMBSA or control compounds. Incubate for 15 minutes at 37 °C.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further 10 minutes at 37 °C.
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantification of PGE2: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Selectivity Index: Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
Protocol 3: Cytotoxicity Assay against Cancer Cell Lines
This protocol uses the MTT assay to assess the cytotoxic effects of DMBSA on cancer cells.[9][10]
Materials:
-
Human cancer cell lines (e.g., HT-29 for colorectal cancer, HepG2 for liver cancer)
-
Normal human cell line (e.g., fibroblasts, for assessing general toxicity)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
DMBSA (test compound)
-
Doxorubicin (positive control)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of DMBSA and doxorubicin in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural similarity to known bioactive molecules suggests a high potential for development in the areas of anti-inflammatory, neurological, and anticancer therapies. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the biological activities of DMBSA and its future derivatives. Further derivatization of the core structure, particularly modifications of the carboxylic acid and the aromatic ring, could lead to the discovery of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. As our understanding of the molecular basis of diseases continues to grow, versatile scaffolds like DMBSA will be invaluable in the quest for new and effective medicines.
References
-
Benchchem. 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide: A Versatile Intermediate in Drug Discovery.
-
American Elements. This compound | CAS 781656-64-2.
-
Chem-Impex. 2-(2,5-dimethoxyphenyl)acetic acid.
-
National Center for Biotechnology Information. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. PubChem.
-
National Center for Biotechnology Information. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed.
-
National Center for Biotechnology Information. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.
-
Impactfactor. Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.
-
National Center for Biotechnology Information. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. PubMed.
-
National Center for Biotechnology Information. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PubMed.
-
Google Patents. Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
Google Patents. Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
-
National Center for Biotechnology Information. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed.
-
National Center for Biotechnology Information. Rationally Designed Multitarget Agents Against Inflammation and Pain. PubMed Central.
-
Google Patents. Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
-
PharmaCompass. 2-(2,5-Dichlorobenzamido)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
-
MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.
-
Google Patents. Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts.
-
Benchchem. 2,5-Dichlorobenzenesulfonamide.
-
Frontiers. Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum.
-
National Center for Biotechnology Information. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. PubMed Central.
-
National Center for Biotechnology Information. Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 8. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]
- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Introduction
2-(2,5-Dimethoxybenzenesulfonamido)acetic acid is an organic molecule characterized by a sulfonamide linkage between a dimethoxybenzene ring and an acetic acid moiety.[1] The accurate quantification of this compound is critical in various stages of drug development and research, including pharmacokinetic studies, formulation analysis, and quality control of bulk drug substances. This document provides detailed analytical methods for the precise and reliable quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for sulfonamides and aromatic compounds and are designed to be validated in accordance with ICH guidelines.[2][3][4][5][6]
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₆S |
| Molecular Weight | 275.28 g/mol |
| CAS Number | 781656-64-2 |
(Data sourced from American Elements[1])
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar organic compounds. This method leverages a C18 stationary phase to separate this compound from potential impurities based on its hydrophobicity. The dimethoxybenzene chromophore allows for sensitive detection using a UV-Vis detector. Aromatic compounds, such as the one , typically exhibit strong absorbance in the UV range, making this a suitable detection method.[7][8][9]
Experimental Protocol
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid, analytical grade.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (based on the presence of the aromatic ring; optimization may be required).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 90 12.0 90 12.1 30 | 15.0 | 30 |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
5. Data Analysis and System Suitability:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of the analyte in complex matrices.[10][11][12][13][14] The method involves chromatographic separation followed by ionization of the analyte and detection of specific parent-to-daughter ion transitions, a technique known as Multiple Reaction Monitoring (MRM). This provides a high degree of confidence in the identification and quantification of the target compound.
Experimental Protocol
1. Instrumentation and Consumables:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
-
Standard laboratory glassware and consumables.
2. Reagent and Standard Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock and Working Solutions: Prepare as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL) to match the higher sensitivity of the instrument.
3. LC-MS/MS Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 3.0 95 4.0 95 4.1 10 | 5.0 | 10 |
-
Mass Spectrometry Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 276.1 171.1 (Quantifier) 15 276.1 107.1 (Qualifier) 25 (Note: The precursor ion corresponds to [M+H]⁺. Product ions and collision energies are theoretical and require optimization on the specific instrument.)
-
4. Sample Preparation:
-
Prepare samples as described in the HPLC-UV method, ensuring the final concentration is within the linear range of the LC-MS/MS assay. For complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[12]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Perform a weighted (1/x or 1/x²) linear regression.
-
Quantify the analyte in the sample using the regression equation.
Workflow Diagram: LC-MS/MS Analysisdot
// Connections {Prep_Standards, Prep_Mobile_Phase} -> LC_System; Prep_Sample -> Injection; LC_System -> MS_System [style=invis]; LC_System -> Injection; MS_System -> Detection; Injection -> Separation; Separation -> Ionization; Ionization -> Detection; Detection -> Integration; Integration -> Quantification; Quantification -> Confirmation; Confirmation -> Report; }
Sources
- 1. americanelements.com [americanelements.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 9. fiveable.me [fiveable.me]
- 10. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 13. acgpubs.org [acgpubs.org]
- 14. journalofchemistry.org [journalofchemistry.org]
Application Note: The Characterization and Use of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid as a Reference Standard
Abstract
This application note provides a comprehensive guide for the use of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid as a reference standard in pharmaceutical analysis. We present detailed protocols for the identity confirmation, purity assessment, and quantitative analysis of this compound using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to meet the rigorous standards of quality control and drug development, ensuring the reliability and accuracy of analytical data. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Reference Standards
In the landscape of pharmaceutical development and quality control, reference standards serve as the cornerstone for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated drug products. A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[1][2][3] The United States Pharmacopeia (USP) defines reference standards as substances selected for their high purity and suitability for their intended purpose.[1] The establishment of a robust reference standard is a critical step in the validation of analytical methods and is mandated by regulatory bodies worldwide, as outlined in guidelines from the International Council for Harmonisation (ICH).[4][5][6][7][8]
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its consistent quality is paramount to the safety and efficacy of the final drug product. This application note establishes the framework for its use as a reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₆S | [9][10] |
| Molecular Weight | 275.28 g/mol | [9][10] |
| CAS Number | 781656-64-2 | [9] |
| IUPAC Name | 2-[(2,5-dimethoxyphenyl)sulfonylamino]acetic acid | [9][10] |
| Appearance | White to off-white powder | [9] |
| Purity | Available in high purity grades (e.g., >98%) | [9] |
The presence of a carboxylic acid group, a sulfonamide linkage, and a dimethoxy-substituted benzene ring dictates its solubility, chromatographic behavior, and spectroscopic characteristics.
Analytical Characterization Protocols
The qualification of this compound as a reference standard requires a comprehensive analytical characterization to confirm its identity and determine its purity.
Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound. The expected proton signals include those for the aromatic protons, methoxy groups, methylene group, and the acidic proton. The ¹³C spectrum should show distinct signals for each carbon atom in the molecule.
-
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquisition Parameters:
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
Acquire spectra in both positive and negative ion modes. In positive mode, the [M+H]⁺ ion is expected at m/z 276.0536. In negative mode, the [M-H]⁻ ion is expected at m/z 274.0391.[10]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of this compound (C₁₀H₁₃NO₆S - 275.0464).
-
Analyze the fragmentation pattern to further confirm the structure.
-
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a reference standard and for quantifying it in various samples. A reverse-phase HPLC method is suitable for this compound due to its moderate polarity.
Protocol for Purity Determination by HPLC:
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the reference standard by the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Potential impurities could include starting materials from the synthesis or degradation products.
-
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment of the reference standard.
3.2.2. Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively assessing the presence of impurities.
Protocol for TLC Analysis:
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol.
-
Mobile Phase: A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 70:30:1 v/v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate.
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization:
-
Examine the plate under UV light at 254 nm.
-
Further visualization can be achieved using staining reagents such as potassium permanganate or p-anisaldehyde solution.
-
-
Analysis: The presence of any secondary spots indicates the presence of impurities. The Rƒ value of the main spot should be consistent.
Quantitative Analysis Protocol
Once qualified, the reference standard can be used for the quantitative analysis of this compound in test samples.
Protocol for Quantitative HPLC Assay:
-
Standard Preparation:
-
Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (50:50 acetonitrile:water) to obtain a stock solution of approximately 0.5 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 0.2 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample to have a theoretical concentration of this compound within the calibration range (e.g., 0.1 mg/mL).
-
-
Chromatographic Analysis:
-
Use the same HPLC conditions as described in section 3.2.1.
-
Inject the calibration standards and the test sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.
-
Determine the concentration of this compound in the test sample by interpolating its peak area from the calibration curve.
-
Logical Flow for Quantitative Analysis:
Caption: Logical flow for quantitative analysis using the reference standard.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of the reference standard.
-
Storage: Store the reference standard in a well-closed container, protected from light, at controlled room temperature (20-25 °C).
-
Handling: Use appropriate personal protective equipment (PPE) when handling the compound. Avoid inhalation of dust and contact with skin and eyes.
-
Stability: The stability of the reference standard should be monitored periodically under the recommended storage conditions.
Conclusion
This application note provides a comprehensive set of protocols for the characterization and use of this compound as a reference standard. The described methods, based on established analytical principles and regulatory guidelines, ensure the reliable identification, purity assessment, and quantification of this compound. Adherence to these protocols will support the development and quality control of pharmaceutical products containing this important chemical entity.
References
-
United States Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]
-
PubChemLite. This compound (C10H13NO6S). Available at: [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
BioPharm International. Monograph Development: Why and When to Participate. Available at: [Link]
-
BioPharm International. Monograph Development: How to Participate; How to Harmonize. Available at: [Link]
-
American Elements. This compound | CAS 781656-64-2. Available at: [Link]
-
European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Available at: [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 3. USP Compendial Reference Standards [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. americanelements.com [americanelements.com]
- 10. PubChemLite - this compound (C10H13NO6S) [pubchemlite.lcsb.uni.lu]
Derivatization of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid for bioassays
Application Note & Protocol Guide
Topic: Strategic Derivatization of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid for Enhanced Bioassay Performance
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Core Moiety
This compound is a molecule of interest in medicinal chemistry and drug discovery, belonging to the broader class of sulfonamides, which are foundational to numerous therapeutic agents[1][2][3]. The core structure, featuring a sulfonamide linkage and a terminal carboxylic acid, presents a versatile scaffold for chemical modification. However, the native molecule lacks inherent properties—such as strong chromophores or fluorophores—that would allow for its sensitive detection and quantification in complex biological matrices.
This guide addresses the critical need for derivatization: the strategic chemical modification of a compound to enhance its analytical properties. For this compound, the primary target for modification is the terminal carboxylic acid group. By converting this functional group into a reporter moiety, we can transform the molecule into a powerful tool for various bioassays, including high-performance liquid chromatography (HPLC), fluorescence-based assays, and mass spectrometry (MS). This process is essential for applications ranging from pharmacokinetic studies to high-throughput screening and metabolomics[4][5][6].
The central strategy discussed herein is the robust and widely adopted carbodiimide-mediated coupling chemistry, which provides a reliable method for attaching diverse reporter tags to the parent molecule.
The Chemical Principle: Carbodiimide-Mediated Amide Bond Formation
The most efficient and common method for derivatizing a carboxylic acid is to form a stable amide bond with an amine-containing reporter molecule. This is typically achieved using a "zero-length" crosslinker system involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS)[7][8].
This process occurs in two distinct steps to maximize efficiency and stability:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate[8][9]. This intermediate is susceptible to rapid hydrolysis in aqueous environments, which would reverse the reaction.
-
Formation of a Stable NHS-Ester: To prevent hydrolysis and improve reaction yields, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS-ester[7][9][10]. This amine-reactive intermediate can be purified or used directly in the next step.
-
Coupling to the Amine Reporter: The NHS-ester readily reacts with a primary amine on the desired reporter molecule (e.g., a fluorophore or MS-tag) to form a highly stable and covalent amide bond, completing the derivatization[8].
The activation step is most efficient at a slightly acidic pH (4.5–7.2), while the subsequent amine coupling is optimal at a physiological to slightly basic pH (7.0–8.5)[11][12].
Derivatization Strategies for Bioassay Applications
The choice of the amine-containing reporter tag is dictated by the intended bioassay and detection instrumentation. The same core molecule can be adapted for vastly different analytical platforms by simply changing the tag.
| Strategy | Reporter Tag Type | Principle & Advantages | Common Bioassay Applications |
| Fluorescent Labeling | Amine-functionalized fluorophores (e.g., Fluorescein cadaverine, Dansyl cadaverine, DyLight™ amines) | Covalently attaches a fluorescent molecule, enabling highly sensitive detection (picomole to femtomole range). Allows for visualization and precise quantification.[13][][15] | HPLC with Fluorescence Detection (HPLC-FLD), Fluorescence Polarization (FP) Immunoassays, Cellular Imaging, High-Content Screening (HCS). |
| Mass Spectrometry (MS) Tagging | Amine-containing molecules designed to enhance ionization (e.g., quaternary amines) or enable multiplexing (isotope-coded tags). | Improves ionization efficiency in ESI-MS by orders of magnitude, leading to significantly lower detection limits.[16][17] Isotope tags (light/heavy) allow for precise relative quantification.[18][19][20] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolomics, pharmacokinetic (PK) studies, and quantitative bioanalysis. |
| Chromogenic Labeling | Amine-containing chromophores. | Attaches a molecule that absorbs light in the visible spectrum, enabling colorimetric detection. Generally less sensitive than fluorescence.[21] | Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (if conjugated to a larger molecule like an antibody). |
Experimental Workflow and Protocols
The overall workflow involves activating the parent compound, coupling it to the desired reporter, and purifying the final conjugate to ensure assay integrity.
Protocol 4.1: Fluorescent Labeling using EDC/Sulfo-NHS Chemistry
This protocol details the conjugation of this compound to an amine-functionalized fluorescent dye.
4.1.1 Materials and Reagents
-
This compound (Parent Compound)
-
Amine-functionalized fluorescent dye (e.g., 5-(Aminomethyl)fluorescein, Dansyl cadaverine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, Cat# 22980, Thermo Fisher Scientific)[11]
-
N-hydroxysulfosuccinimide (Sulfo-NHS, Cat# 24510, Thermo Fisher Scientific)[11]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Vials (amber glass to protect from light)
-
Purification System (e.g., Reverse-Phase HPLC with a C18 column)
4.1.2 Reagent Preparation (Prepare Fresh)
-
Parent Compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Fluorescent Dye Solution: Prepare a 12 mM stock solution of the amine-functionalized dye in anhydrous DMF or DMSO.
-
EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in cold Activation Buffer. Rationale: EDC is highly susceptible to hydrolysis and should be handled quickly and kept cold.[7][10]
-
Sulfo-NHS Solution: Immediately before use, prepare a 100 mM solution of Sulfo-NHS in cold Activation Buffer.
4.1.3 Step-by-Step Derivatization Procedure
-
Activation Reaction:
-
In a 1.5 mL amber microcentrifuge tube, combine 100 µL of the 10 mM Parent Compound solution with 400 µL of Activation Buffer.
-
Add 50 µL of the 100 mM EDC solution (final concentration ~10 mM).
-
Add 50 µL of the 100 mM Sulfo-NHS solution (final concentration ~10 mM).
-
Vortex gently and incubate at room temperature for 15-30 minutes. This forms the stable Sulfo-NHS ester[7][9].
-
-
Coupling Reaction:
-
To the activated compound mixture, add 100 µL of the 12 mM fluorescent dye solution (a slight molar excess of the amine).
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small volume of Coupling Buffer (PBS).
-
Incubate for 2-4 hours at room temperature, protected from light. Gentle mixing (e.g., on a rotator) is recommended.
-
-
Quenching the Reaction:
-
Add 70 µL of the 1 M Quenching Solution (e.g., Tris-HCl) to the reaction mixture.
-
Incubate for 30 minutes at room temperature. Rationale: This step deactivates any unreacted Sulfo-NHS esters, preventing non-specific reactions during storage or analysis.[7]
-
4.1.4 Purification and Validation
-
Purification: The final product should be purified from excess dye and reaction byproducts. Reverse-phase HPLC is the method of choice.
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.
-
Detection: Monitor the elution profile using both a UV-Vis detector (to see the parent compound and byproducts) and a fluorescence detector set to the excitation/emission wavelengths of the chosen dye. The desired product will be both UV-active and fluorescent.
-
-
Validation: Confirm the identity and purity of the collected fraction using LC-MS. The observed mass should correspond to the calculated mass of the final conjugate.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low or No Product Yield | Inactive EDC due to hydrolysis. | Use fresh, high-quality EDC stored in a desiccator at -20°C. Allow it to come to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[10] |
| Incorrect reaction pH. | Ensure the activation step is performed at pH ~6.0 and the coupling step at pH 7.2-7.5. Buffers containing primary amines (like Tris) must not be used during the activation/coupling steps.[11][12] | |
| High Background Signal in Assay | Incomplete removal of unreacted fluorescent dye. | Optimize the HPLC purification gradient to ensure complete separation of the product from the free dye. |
| Precipitation During Reaction | Poor solubility of the parent compound or dye in the aqueous buffer. | Increase the proportion of the organic co-solvent (DMF/DMSO), but do not exceed 30-40% of the total reaction volume as it can inhibit the EDC/NHS reaction. |
Conclusion
The derivatization of this compound via its carboxylic acid moiety is a powerful and flexible strategy for enabling its use in a wide array of modern bioassays. By employing robust EDC/NHS chemistry, researchers can covalently attach fluorescent tags for sensitive optical detection or specialized mass tags for high-performance quantitative mass spectrometry. The detailed protocols and principles outlined in this guide provide a solid foundation for scientists to successfully synthesize these critical research tools, thereby advancing drug discovery and development efforts.
References
-
CellMosaic. (n.d.). Light and Heavy Quaternary Amine MS Labeling Kit for Carboxylic Acid. Retrieved from CellMosaic product page. [Link]
-
Tsai, M. J., & Tsai, I. L. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. [Link]
-
Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved from Creative Biolabs resource page. [Link]
-
Bio-Synthesis, Inc. (n.d.). Fluorescent Dye Labeling. Retrieved from Bio-Synthesis, Inc. services page. [Link]
-
Guo, K., & Li, L. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789–8793. [Link]
-
Wang, W., et al. (2025). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. Analytical Chemistry. [Link]
-
Wang, W., et al. (2025). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. Analytical Chemistry, 97(36), 19839–19847. [Link]
-
Wang, W., et al. (2025). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. PubMed. [Link]
-
Wikipedia. (n.d.). Fluorescent tag. Retrieved from Wikipedia. [Link]
-
Santa-Maria, M., et al. (2018). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]
-
Schug, K. A., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Scilit. [Link]
-
Wu, J. S., et al. (2013). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. International Journal of Molecular Sciences, 14(3), 5086–5121. [Link]
-
Svobodová, P., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. [Link]
-
Creative Diagnostics. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from Creative Diagnostics technical protocols. [Link]
-
Imfeld, N., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(15), 4041–4051. [Link]
-
Bui, L. V. (1993). Liquid Chromatographic Determination of Six Sulfonamide Residues in Animal Tissues Using Postcolumn Derivatization. Journal of AOAC International, 76(5), 966–976. [Link]
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?[Link]
-
Samanidou, V. F., et al. (2009). A Fluorescence-LC Method for the Determination of Sulfonamides in Biological Fluids with Pre-Column Derivatization. ResearchGate. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831. [Link]
-
van der Vliet, L., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]
-
International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
ResearchGate. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]
-
Kamal, A. M., et al. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 75(2), 343-353. [Link]
-
ResearchGate. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
van der Vliet, L., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]
-
RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. [Link]
-
American Elements. (n.d.). This compound. Retrieved from American Elements product page. [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]
-
Restek. (n.d.). A Guide to Derivatization Reagents for GC. [Link]
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 16. cellmosaic.com [cellmosaic.com]
- 17. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]
Application Notes & Protocols: A High-Throughput Screening Cascade for 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid Analogs
Introduction: The Rationale for Screening Sulfonamide Analogs
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The parent scaffold, 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid, presents a synthetically tractable backbone for the generation of chemical libraries. Analogs of this scaffold offer the potential to explore a vast chemical space and identify novel modulators of key biological targets. Recent studies have highlighted the versatility of sulfonamide derivatives, identifying them as potent inhibitors of enzymes such as Werner syndrome (WRN) helicase, a promising target in oncology.[3][4]
Given the broad bioactivity profile of the sulfonamide moiety, a well-designed high-throughput screening (HTS) campaign is essential to identify and characterize the biological activities of novel analogs. This guide provides a comprehensive, field-proven framework for executing a multi-tiered screening cascade. We will detail robust protocols for primary biochemical screening, orthogonal hit confirmation, and secondary cell-based validation, ensuring the generation of high-quality, actionable data for drug discovery professionals.
The Screening Cascade: A Strategy for Efficient Hit Identification and Validation
A successful HTS campaign is not a single experiment but a funneling process designed to efficiently identify true hits while eliminating artifacts and false positives.[5] Our proposed strategy employs a three-tiered approach:
-
Primary Screen: A highly robust, sensitive, and cost-effective biochemical assay to rapidly screen the entire compound library at a single concentration. The goal is to identify all potential "hits" with high sensitivity.
-
Hit Confirmation & Orthogonal Validation: Hits from the primary screen are re-tested in the same assay to confirm activity. Confirmed hits are then evaluated in a mechanistically distinct (orthogonal) assay to eliminate technology-specific false positives.
-
Secondary Cell-Based Assays: Validated hits are profiled in a physiologically relevant cellular context to confirm on-target activity and assess cell permeability and potential cytotoxicity.
This structured workflow ensures that resources are focused on the most promising compounds, increasing the probability of identifying genuine lead candidates.
Caption: High-throughput screening (HTS) cascade for analog library validation.
Primary Screening Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Rationale: Protein kinases are a major class of drug targets, and the sulfonamide scaffold is known to interact with the ATP-binding pocket of many kinases. The HTRF KinEASE™ assay is a semi-universal, robust biochemical platform ideal for primary HTS.[6][7][8] It measures the phosphorylation of a universal biotinylated substrate. The signal is generated by FRET between a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) bound to the phosphorylated, biotinylated substrate.[8] Inhibition of the kinase results in a decreased HTRF signal.
Assay Principle Diagram
Caption: Principle of the HTRF KinEASE assay for screening kinase inhibitors.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare 1X Kinase Buffer supplemented with 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Compound Plates: Serially dilute this compound analogs in 100% DMSO. Use an acoustic liquid handler to transfer 50 nL of compound solution to a 384-well, low-volume, white assay plate (e.g., Greiner Bio-One #784075), resulting in a final assay concentration of 10 µM (at 0.5% final DMSO).
-
Enzyme Solution: Dilute the target kinase (e.g., a Ser/Thr kinase) in cold Assay Buffer to a 2X final concentration (e.g., 2 nM). The optimal concentration should be determined empirically during assay development to be at or below the Km for ATP.
-
Substrate/ATP Solution: Prepare a 2X solution of the universal STK Substrate (e.g., 2 µM) and ATP (e.g., 20 µM, at apparent Km) in Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Enzyme Solution to each well of the assay plate containing the pre-spotted compounds.
-
Briefly centrifuge the plate (1 min at 1000 rpm) to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells.
-
Mix by shaking the plate for 30 seconds, then centrifuge (1 min at 1000 rpm).
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF Detection Mix by diluting the Eu³⁺-cryptate anti-phospho antibody and Streptavidin-XL665 in HTRF Detection Buffer (which contains EDTA to stop the reaction).[6]
-
Add 10 µL of the HTRF Detection Mix to each well.
-
Seal the plate, centrifuge (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader (e.g., Revvity EnVision®).
-
Excitation: 320 nm.
-
Emission: 620 nm (Cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Plate Layout and Controls
| Wells | Content | Purpose |
| 1-16 | Kinase + Substrate/ATP + DMSO | Neutral Control (0% Inhibition) |
| 17-32 | Substrate/ATP + DMSO (No Kinase) | Negative Control (100% Inhibition) |
| 33-480 | Kinase + Substrate/ATP + Test Analog | Test Compounds |
Data Analysis & Quality Control: The performance of the HTS assay should be monitored on a plate-by-plate basis using the Z'-factor.[9] Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| A Z'-factor > 0.5 is considered excellent for HTS.[9][10]
Orthogonal Hit Validation: Fluorescence Polarization (FP) Competition Assay
Rationale: To confirm that primary hits are not assay technology artifacts (e.g., light-scattering compounds or fluorescence quenchers), an orthogonal, mechanistically distinct assay is required. Fluorescence Polarization (FP) is a reliable method to measure protein-ligand binding in solution.[11][12] The principle relies on the change in the rotational speed of a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[13][14][15] In a competition format, an unlabeled compound (the "hit") displaces the fluorescent tracer from the protein's binding site, leading to a decrease in the FP signal.
Step-by-Step Protocol
-
Reagent Preparation:
-
FP Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Kinase Stock: Prepare a 2X final concentration of the kinase in FP buffer. The optimal concentration should be determined in a direct binding titration with the tracer and is typically 1-3 times the Kd of the tracer.
-
Tracer Stock: Prepare a 2X final concentration of a suitable fluorescently-labeled ATP-competitive tracer (e.g., a Bodipy-FL-labeled promiscuous kinase inhibitor) in FP buffer. The optimal concentration is typically low nanomolar (e.g., 2 nM).
-
Compound Plates: Prepare 10-point, 3-fold serial dilutions of confirmed hits in DMSO, then dilute into FP buffer for addition to the assay plate.
-
-
Assay Assembly:
-
Add 10 µL of FP buffer to a 384-well, black, flat-bottom assay plate (e.g., Corning #3571).
-
Add 5 µL of test compound dilutions.
-
Add 5 µL of the 2X Kinase Stock solution.
-
Mix and incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X Tracer Stock solution.
-
-
Data Acquisition:
-
Seal the plate and incubate for at least 60 minutes at room temperature to reach binding equilibrium.
-
Read the plate on a microplate reader equipped with FP capabilities.
-
Measure the parallel (I∥) and perpendicular (I⊥) fluorescence emission relative to the polarized excitation light.
-
Polarization (mP) is calculated by the instrument software.
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Validation: Cell-Based Nuclear Receptor Reporter Assay
Rationale: Sulfonamides are also known to modulate nuclear receptors (NRs).[16] To assess the activity of validated hits in a cellular context, a reporter gene assay is an excellent tool.[10][17] This assay format measures the transcriptional activation of a target NR. A common setup uses a chimeric receptor consisting of the ligand-binding domain (LBD) of the target NR fused to the GAL4 DNA-binding domain (DBD).[18][19] Upon ligand binding by an agonist, this chimera activates the transcription of a reporter gene (e.g., luciferase) under the control of a GAL4 Upstream Activator Sequence (UAS). An antagonist will block this activation.
Hypothetical Signaling Pathway
Caption: Mechanism of a GAL4-NR LBD hybrid reporter gene assay.
Step-by-Step Protocol
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 384-well, white, clear-bottom tissue culture-treated plate at a density of 10,000 cells/well.
-
Allow cells to attach overnight.
-
Co-transfect cells with two plasmids using a suitable transfection reagent:
-
Plasmid 1: Expressing the GAL4(DBD)-NR(LBD) fusion protein.
-
Plasmid 2: Containing the firefly luciferase reporter gene downstream of a GAL4 UAS promoter.
-
-
-
Compound Treatment:
-
24 hours post-transfection, remove the media.
-
Add fresh, serum-free media containing serial dilutions of the validated hit compounds. Include a known agonist as a positive control and DMSO as a vehicle control.
-
For antagonist mode screening, add the test compounds in the presence of an EC₅₀ concentration of a known agonist.[10]
-
Incubate the cells for 18-24 hours at 37°C, 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent (e.g., Promega Bright-Glo™) to each well according to the manufacturer's instructions. This reagent lyses the cells and contains the luciferase substrate.
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence on a microplate reader.
-
Normalize the data to the vehicle control (for agonist mode) or the agonist control (for antagonist mode).
-
Plot the normalized response against the logarithm of the compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
-
Data Management and Hit Triage
Throughout the screening cascade, rigorous data analysis is paramount.[20] All data should be captured in a central database. Hits are typically defined as compounds exhibiting activity beyond a certain threshold, such as three standard deviations from the mean of the neutral (DMSO) controls.[21]
Key Validation Parameters:
| Parameter | Acceptable Value | Purpose | Reference |
| Z'-Factor | > 0.5 | Measures assay robustness and dynamic range | [9][10] |
| Signal-to-Background | > 5 | Ensures a clear window between positive and negative controls | [22] |
| DMSO Tolerance | < 1% | Confirms solvent does not interfere with the assay | [10] |
| Hit Confirmation | Dose-responsive | Verifies that the observed activity is not a single-point artifact | [20] |
Conclusion
This application guide outlines a comprehensive and robust high-throughput screening strategy for the discovery and validation of bioactive this compound analogs. By employing a tiered cascade of well-validated biochemical and cell-based assays, researchers can efficiently navigate large compound libraries, minimize the impact of false positives, and identify promising lead candidates for further development. The successful implementation of these protocols requires careful assay development, stringent quality control, and thoughtful data analysis, forming the foundation of a successful drug discovery program.
References
- BMG Labtech.
- Revvity. HTRF KinEASE TK Kit, 1,000 Assay Points.
- Gaddum, J. H., Hetherington, M., & Schild, H. O. (2009).
- Nanomicrospheres.
- Revvity. HTRF KinEASE STK Discovery Kit, 1,000 Assay Points.
- Merck Millipore. HTRF® Enzyme Assays | Life Science Research.
- Thermo Fisher Scientific - US. Cell-Based Reporter Assays.
- Lea, W. A., & Simeonov, A. (2011).
- Domainex. HTRF-based kinase assay for fragment screening and MOA studies.
- Wang, Z., et al. (2011).
- BMG LABTECH. AlphaScreen.
- Molecular Devices.
- Deeds, J., et al. (2011). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC - NIH.
- Reaction Biology. Nuclear Receptor Assay Services.
- Revvity. AlphaLISA and AlphaScreen No-wash Assays.
- EUbOPEN. (2021).
- Benchchem.
- ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology.
- LabLogic Systems. 514-004 AlphaScreen.xlsx.
- Unknown. (2007).
- LeadQuest Biotech. Nuclear Receptor Detection.
- Revvity. AlphaScreenTM cAMP User Manual and Assay Development Guide.
- ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
- PubMed. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
- Cambridge MedChem Consulting. (2017).
- Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- Basicmedical Key.
- Boutros, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Iversen, P. W., et al. (2012).
- Semantic Scholar. (2015).
- NCBI Bookshelf - NIH. (2012).
- U.S. Food and Drug Administration. (2018).
- Benchchem. (2025). High-Throughput Screening (HTS)
- Benchchem. Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets.
- American Elements. This compound | CAS 781656-64-2.
- Khan, A., et al. (2020). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 6. revvity.com [revvity.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. leadquest-biotech.com [leadquest-biotech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eubopen.org [eubopen.org]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Welcome to the technical support center for the synthesis of 2-(2,5-dimethoxybenzenesulfonamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic process. Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed protocols, and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis is typically a two-step process. The first step involves the chlorosulfonation of 1,4-dimethoxybenzene to form the key intermediate, 2,5-dimethoxybenzenesulfonyl chloride. The second step is a nucleophilic substitution reaction (specifically, a Schotten-Baumann reaction) where the synthesized sulfonyl chloride reacts with the amino group of glycine to form the final product.
Diagram: Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Q2: What are the most critical parameters affecting the final yield?
The overall yield is highly dependent on two main factors:
-
Purity of the Intermediate: The purity of the 2,5-dimethoxybenzenesulfonyl chloride is paramount. Any residual chlorosulfonic acid or moisture can lead to unwanted side reactions and complicate purification.
-
Control of the Coupling Reaction: The second step is a competition between the desired reaction of the sulfonyl chloride with glycine and its undesired hydrolysis by water.[1][2] Strict control of pH, temperature, and reagent addition rate is crucial for maximizing the yield.
Q3: Why is pH control so critical in the Schotten-Baumann reaction (Step 2)?
The pH of the reaction medium dictates the reactivity of both the glycine and the sulfonyl chloride.
-
For Glycine: The amino group (-NH2) is the nucleophile that attacks the sulfonyl chloride. At low pH, this group is protonated (-NH3+), rendering it non-nucleophilic. At high pH (typically 9-11), the amino group is deprotonated and highly nucleophilic.
-
For the Sulfonyl Chloride: This compound is highly susceptible to hydrolysis, where water acts as a nucleophile, converting it to the unreactive sulfonic acid. This hydrolysis is significantly accelerated under alkaline conditions.[3][4]
Therefore, the goal is to maintain a pH that is high enough to ensure the glycine is sufficiently nucleophilic but not so high that the hydrolysis of the sulfonyl chloride becomes the dominant reaction pathway. This creates a delicate balance that must be carefully managed.
Troubleshooting Guide
Problem: My overall yield is consistently low (<50%). What should I investigate first?
Low yields can originate from either step of the synthesis. A systematic approach is required to pinpoint the issue.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose the cause of low product yield.
Answer:
Start by assessing the quality of your intermediate, 2,5-dimethoxybenzenesulfonyl chloride.[2]
-
If the intermediate is impure, oily, or wet: Focus on optimizing Step 1. The primary cause of failure here is often the presence of moisture, which hydrolyzes the product back to sulfonic acid. Ensure all glassware is oven-dried and reagents are anhydrous.[1] Recrystallization of the sulfonyl chloride from a suitable solvent (e.g., a mixture of chloroform and petroleum ether) before use is highly recommended.
-
If the intermediate is a clean, dry solid: The problem likely lies in the coupling reaction (Step 2). The most common culprits are:
-
Inadequate pH Control: Using pH paper is often insufficient. Employ a calibrated pH meter to maintain the reaction mixture between pH 9 and 10.
-
Temperature Spikes: The reaction is exothermic. Add the sulfonyl chloride solution slowly to a chilled (0-5 °C) solution of glycine in aqueous base to dissipate heat effectively.[2]
-
Rapid Reagent Addition: Adding the sulfonyl chloride too quickly creates localized areas of high concentration, favoring rapid hydrolysis over the desired reaction with glycine.
-
Problem: The final product is an oil or fails to crystallize properly.
Answer:
This issue almost always points to impurities. The most likely impurity is the hydrolyzed byproduct, 2,5-dimethoxybenzenesulfonic acid, which is highly water-soluble and can inhibit crystallization.
Solution: Purification Protocol
-
Acidify and Extract: After the reaction is complete, carefully acidify the aqueous solution to pH ~2 with concentrated HCl. The desired product, being a carboxylic acid, will precipitate as a solid. The sulfonic acid byproduct will remain dissolved in the aqueous layer.
-
Filter and Wash: Filter the precipitated solid and wash it thoroughly with cold, acidified water (pH ~3-4) to remove any remaining sulfonic acid and inorganic salts.
-
Recrystallization: Recrystallize the crude product from a water/ethanol mixture. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly. This should yield pure, crystalline this compound.
Problem: My TLC shows multiple spots, including one at the baseline.
Answer:
A spot at the baseline in a typical organic solvent system (e.g., ethyl acetate/hexanes) indicates a very polar compound. This is characteristic of the sulfonic acid byproduct. Other spots could be unreacted sulfonyl chloride (if the workup was anhydrous) or other minor side products.
Solution:
-
The presence of the sulfonic acid spot confirms that hydrolysis is a significant competing reaction. Revisit the troubleshooting steps for low yield, focusing on stricter pH, temperature, and moisture control.
-
Effective purification, as described above (acidification to precipitate the product), should successfully remove this highly polar impurity.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
-
Safety Note: This procedure involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), add 1,4-dimethoxybenzene (1.0 eq) dissolved in a minimal amount of dry chloroform.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir for another 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Filter the crude solid and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum. For optimal results, recrystallize from a chloroform/petroleum ether solvent system before proceeding to the next step. The expected melting point is 112-116 °C.
Protocol 2: Synthesis of this compound
-
In a beaker, dissolve glycine (1.2 eq) in a 1 M sodium hydroxide solution and cool to 0-5 °C in an ice bath. Adjust the pH to ~10 using a pH meter and additional NaOH or HCl as needed.
-
In a separate flask, dissolve the purified 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of acetone or tetrahydrofuran (THF).
-
With vigorous stirring, add the sulfonyl chloride solution to the chilled glycine solution in small portions over 30-45 minutes. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH between 9 and 10.
-
After the addition is complete, let the mixture stir at room temperature for 2-3 hours, monitoring the pH periodically and adjusting as necessary.
-
Once the reaction is complete (can be monitored by TLC), cool the mixture in an ice bath and carefully acidify to pH 2 with concentrated HCl.
-
A white precipitate of the final product will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Filter the solid, wash with cold, acidified water, and dry under vacuum.
-
Recrystallize from a hot water/ethanol mixture to obtain the pure product.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Step 1: Temp. | 0-5 °C | Minimizes side product formation. | Higher temps can lead to di-sulfonation. |
| Step 2: pH | 9.0 - 10.0 | Optimal balance for amine nucleophilicity vs. sulfonyl chloride stability. | <9: Slow/no reaction. >10: Rapid hydrolysis.[3] |
| Step 2: Temp. | 0-5 °C | Controls exotherm and slows hydrolysis rate. | Higher temps accelerate hydrolysis.[1] |
| Stoichiometry | 1.2 eq Glycine | Ensures complete consumption of the limiting sulfonyl chloride. | <1.0 eq may leave unreacted starting material. |
| Purification | Acid precipitation (pH 2) | Exploits the acidic nature of the product to separate it from the highly soluble sulfonic acid byproduct. | Incomplete acidification leads to low recovery. |
References
-
Rogae, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link][3]
-
King, J. F., & Lam, J. Y. L. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link][4]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
Introduction
Welcome to the technical support guide for 2-(2,5-dimethoxybenzenesulfonamido)acetic acid (CAS 781656-64-2).[1][2] This molecule, featuring a dimethoxybenzenesulfonamide core linked to an acetic acid moiety, presents unique opportunities in drug discovery and chemical biology. However, its amphipathic nature and acidic functional groups can pose significant solubility challenges. This guide is designed for researchers, scientists, and drug development professionals to provide a clear path for overcoming these issues, ensuring reproducible and reliable experimental outcomes. We will delve into the chemical principles governing its solubility and provide step-by-step protocols for effective dissolution.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of the compound is the first step in troubleshooting solubility. The molecule's structure contains both a hydrophobic dimethoxybenzene ring and hydrophilic acidic groups (carboxylic acid and a sulfonamide proton).
Table 1: Physicochemical Properties of this compound
| Property | Value / Estimate | Source / Rationale |
| CAS Number | 781656-64-2 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₆S | [1] |
| Molecular Weight | 275.28 g/mol | [1] |
| Predicted XlogP | 0.4 | [3] |
| Estimated pKa₁ (Carboxylic Acid) | ~4.2 - 4.8 | Based on benzoic acid (pKa 4.2) and acetic acid (pKa 4.8).[4] |
| Estimated pKa₂ (Sulfonamide N-H) | ~8 - 10 | Sulfonamides are weakly acidic; this is a typical range.[5] |
The two pKa values are critical: they indicate that the molecule's net charge, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.[6][7][8][9][10]
Q2: I am starting my experiments. What is the best general-purpose solvent to prepare a high-concentration stock solution?
For creating a concentrated stock solution, a polar aprotic organic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) . DMSO is an excellent solvent for a wide range of organic molecules and is miscible with most aqueous buffers.[11] It can effectively solvate both the polar and non-polar regions of the molecule.
-
Alternatives: If DMSO is incompatible with your experimental system, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Important: Always use anhydrous, high-purity solvents to prevent compound degradation. When preparing for cell-based assays, be mindful of the final solvent concentration, as high levels of organic solvents can be cytotoxic.
Q3: My compound is precipitating out of my aqueous buffer (e.g., PBS at pH 7.4). What's happening and how do I fix it?
This is the most common issue encountered. Precipitation in a neutral aqueous buffer is typically due to the compound's limited intrinsic solubility, especially at higher concentrations. The key is to leverage the acidic nature of the molecule.
At pH 7.4, the carboxylic acid group (pKa ~4.5) will be deprotonated to a carboxylate (-COO⁻), which helps solubility. However, the sulfonamide proton (pKa ~8-10) remains protonated, limiting the full solubilizing potential of ionization.[12]
Below is a troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for aqueous insolubility.
Q4: How can I use pH adjustment to my advantage?
By raising the pH of the solvent, you can deprotonate both the carboxylic acid and the sulfonamide N-H group, creating a more polar dianionic species that is significantly more soluble in water.[6][9][10][13]
-
Principle: According to the Henderson-Hasselbalch equation, when the pH is approximately two units above the pKa, a functional group will be >99% in its deprotonated (ionized) form.[12]
-
Target pH: To dissolve this compound effectively in an aqueous solution, aim for a pH of 9.0 to 10.0 . This ensures both acidic protons are removed.
-
Method: Use a dilute basic solution like 0.1 M NaOH to prepare a concentrated aqueous stock. You can then neutralize this stock by adding it to your final, well-buffered experimental medium (e.g., HEPES, PBS). The buffer's capacity should be sufficient to bring the final pH back to the desired physiological range.
Q5: I'm still seeing issues. What other techniques can I try?
If pH adjustment and DMSO stocks are insufficient or incompatible with your experiment, consider these physical and chemical enhancement techniques.[14][15][16][17][18]
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent, or "co-solvent," can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute.[19][20][21]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solute crystal lattices and accelerate the dissolution process.
-
Gentle Warming: Gently warming the solution to 37°C can increase the kinetic energy of the system and improve solubility. Caution: Only use this method if you have confirmed the compound is thermally stable to avoid degradation.
Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
This protocol is ideal for creating a high-concentration stock for serial dilution into aqueous media.
Materials:
-
This compound (MW: 275.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 20 mM stock solution, weigh out 5.51 mg of the compound.
-
Calculation: 275.28 g/mol * 0.020 mol/L * 0.001 L = 0.00551 g = 5.51 mg
-
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol is useful when an organic solvent-free solution is required.
Materials:
-
This compound (MW: 275.28 g/mol )
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
pH meter or pH strips
Procedure:
-
Weighing: Weigh out 2.76 mg of the compound into a sterile microcentrifuge tube to make 1 mL of a 10 mM solution.
-
Initial Suspension: Add approximately 800 µL of nuclease-free water to the tube. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While vortexing or stirring, add the 0.1 M NaOH solution dropwise (typically a few microliters at a time).
-
Monitor pH: Periodically check the pH. Continue adding NaOH until the solid completely dissolves and the pH of the solution is between 9.0 and 10.0.
-
Final Volume: Once fully dissolved, add nuclease-free water to bring the final volume to 1.0 mL.
-
Use: This basic stock solution should be immediately diluted into a final, well-buffered medium for your experiment. The buffer will neutralize the solution to the target physiological pH. Verify the final pH of your experimental solution.
References
- American Elements. (n.d.). This compound.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Fiveable. (n.d.). pH and Solubility. AP Chemistry.
- AZoLifeSciences. (2020). How to Achieve Drug Solubility.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. J Pharm Drug Deliv Res. Longdom Publishing.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Wikipedia. (n.d.). Cosolvent.
- ScienceDirect. (n.d.). Co-solvent: Significance and symbolism.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- askIITians. (n.d.). How does pH affect solubility?.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- Arctom. (n.d.). CAS NO. 781656-64-2 | this compound.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Chemistry Steps. (n.d.). The Effect of pH on Solubility.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- University of Texas at Austin. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2.
- Fisher Scientific. (n.d.). CAS RN 4385-56-2.
- ResearchGate. (2012). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Journal of Physical Organic Chemistry.
- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 442-446.
- PubChemLite. (n.d.). This compound (C10H13NO6S).
- National Institutes of Health. (2023).
- ResearchGate. (n.d.). The Solubility of Various Sulfonamides Employed in Urinary Tract Infections.
- University of California, Los Angeles. (n.d.). About pKa's.
-
ChemScene. (n.d.). 38515-59-2 | 2-(2,2-Dimethylbenzo[d][1][15]dioxol-5-yl)acetic acid. Retrieved from ChemScene Website.
- Chem-Impex. (n.d.). 2-(2,5-dimethoxyphenyl)acetic acid.
- Thermo Fisher Scientific. (n.d.). 2,5-Dimethoxyphenylacetic acid, 99%.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- National Institutes of Health. (n.d.). Acetic Acid. PubChem.
- Quora. (2016).
- National Institutes of Health. (n.d.). 2,5-Dimethoxyphenylacetic acid. PubChem.
- Williams College. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC.
- Sigma-Aldrich. (n.d.). 2,5-Difluorophenylacetic acid 95%.
Sources
- 1. americanelements.com [americanelements.com]
- 2. arctomsci.com [arctomsci.com]
- 3. PubChemLite - this compound (C10H13NO6S) [pubchemlite.lcsb.uni.lu]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. researchgate.net [researchgate.net]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. longdom.org [longdom.org]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. Co-solvent: Significance and symbolism [wisdomlib.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid (CAS 781656-64-2)[1][2]. Our goal is to provide a comprehensive resource that addresses common challenges and offers practical solutions for scaling up this process, ensuring both efficiency and high purity of the final product.
Introduction
This compound is a sulfonamide derivative of the amino acid glycine. The incorporation of the 2,5-dimethoxybenzenesulfonyl group can be of interest in medicinal chemistry for modifying the physicochemical and biological properties of glycine-containing scaffolds. The synthesis of this compound is typically achieved through the reaction of glycine with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions, a classic example of a Schotten-Baumann reaction[3][4][5]. While straightforward on a lab scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, work-up procedures, and purification methods.
Core Synthesis Workflow
The synthesis of this compound involves the nucleophilic attack of the amino group of glycine on the sulfonyl chloride. The reaction is typically carried out in an aqueous basic medium to neutralize the hydrochloric acid formed as a byproduct[5][6].
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Lab-Scale Synthesis (Exemplary Protocol)
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Glycine | 75.07 | 7.51 g | 100 | 2.0 |
| 2,5-Dimethoxybenzenesulfonyl Chloride | 236.67 | 11.83 g | 50 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.00 g | 150 | 3.0 |
| Deionized Water | 18.02 | 200 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | - |
Procedure:
-
Preparation of Glycine Solution: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve glycine (7.51 g, 100 mmol) and sodium hydroxide (6.00 g, 150 mmol) in 200 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Sulfonyl Chloride Solution: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (11.83 g, 50 mmol) in 100 mL of dichloromethane.
-
Reaction: Add the sulfonyl chloride solution dropwise to the cold glycine solution over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is biphasic[4][5].
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer with 25 mL of DCM to remove any unreacted sulfonyl chloride.
-
Combine the organic layers and discard.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
-
Isolation:
-
Stir the acidified slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: A common solvent system for recrystallizing N-sulfonylated amino acids is an ethanol/water or isopropanol/water mixture.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common problem in sulfonamide synthesis and can be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: 2,5-Dimethoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid, especially under basic conditions.
-
Solution: Ensure that the sulfonyl chloride is of high quality and stored under anhydrous conditions. When preparing the solution of the sulfonyl chloride (e.g., in DCM), use dry solvents. The slow, portion-wise addition of the sulfonyl chloride to the basic aqueous solution helps to ensure it reacts with the glycine before it has a chance to hydrolyze.
-
-
Incorrect Stoichiometry or Base Concentration: Glycine exists as a zwitterion at neutral pH. A sufficient amount of base is crucial to deprotonate the ammonium group, making the amine nucleophilic.
-
Solution: Using at least two equivalents of base per equivalent of glycine is recommended: one to neutralize the carboxylic acid and another to deprotonate the ammonium group. An additional equivalent is needed to neutralize the HCl byproduct from the reaction with the sulfonyl chloride. Maintaining a pH between 9 and 11 during the reaction is often optimal.
-
-
Poor Mixing: In a biphasic system, inefficient mixing can lead to a low reaction rate as it limits the contact between the reactants at the phase interface.
-
Solution: On a lab scale, vigorous stirring is essential. For larger scale reactions, mechanical stirring with appropriate impeller design is crucial. The use of a phase-transfer catalyst can also be considered to improve the reaction rate.
-
-
Low Reaction Temperature: While the initial addition is done at a low temperature to control the exotherm and minimize hydrolysis, allowing the reaction to proceed at room temperature for a period can ensure it goes to completion.
Q2: I am observing a significant amount of an insoluble material in my aqueous layer after the reaction, even before acidification. What could this be?
A2: This is likely due to the formation of the bis-sulfonated product, where a second molecule of the sulfonyl chloride has reacted with the nitrogen of the initially formed sulfonamide. This is more prevalent if the sulfonamide product is deprotonated by the excess base, making it nucleophilic again.
-
Solution:
-
Control Stoichiometry: Use a slight excess of glycine (e.g., 1.1-1.2 equivalents relative to the sulfonyl chloride) to favor the formation of the desired monosulfonated product.
-
Slow Addition: Add the sulfonyl chloride solution slowly and sub-surface to the vigorously stirred glycine solution. This ensures that the sulfonyl chloride is more likely to encounter a molecule of glycine rather than the product.
-
pH Control: Avoid excessively high pH, which can lead to a higher concentration of the deprotonated sulfonamide anion.
-
Q3: During the acidification step, my product oils out instead of precipitating as a solid. How should I proceed?
A3: "Oiling out" can occur if the product has a low melting point or if impurities are present that act as a eutectic mixture.
-
Solution:
-
Scratching: Try scratching the inside of the flask with a glass rod at the interface of the oil and the solution to induce crystallization.
-
Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oiled-out mixture.
-
Solvent Change: Dilute the aqueous solution with more water before or during acidification. Alternatively, after acidification, you can extract the product into an organic solvent like ethyl acetate, dry the organic layer, and then evaporate the solvent to obtain the crude product for recrystallization.
-
Temperature Control: Ensure the acidification is performed in an ice bath to maximize the chances of obtaining a crystalline solid.
-
Q4: What are the key considerations when scaling up this synthesis from grams to kilograms?
A4: Scaling up introduces several critical challenges that must be addressed:
-
Heat Management: The reaction between the sulfonyl chloride and glycine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase, accelerating the hydrolysis of the sulfonyl chloride and other side reactions.
-
Solution: Use a jacketed reactor with a reliable cooling system. The rate of addition of the sulfonyl chloride must be carefully controlled to manage the heat evolution. A temperature probe in the reaction mixture is essential for monitoring and control.
-
-
Mixing and Mass Transfer: Achieving efficient mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side product formation and reduced yield.
-
Solution: The reactor should be equipped with a suitable mechanical stirrer (e.g., a pitched-blade turbine or anchor stirrer) to ensure good agitation and homogeneity in the biphasic system. The addition of the sulfonyl chloride should ideally be sub-surface to promote rapid dispersion.
-
-
Reagent Handling and Addition: Handling large quantities of corrosive reagents like 2,5-dimethoxybenzenesulfonyl chloride and concentrated HCl requires appropriate personal protective equipment (PPE) and engineering controls.
-
Solution: Use a closed-system addition setup, such as a metering pump, for the sulfonyl chloride and the acid. This improves safety and allows for precise control over the addition rate.
-
-
Purification and Isolation: Filtering and drying large quantities of product require appropriately sized equipment. Recrystallization on a large scale can also be challenging in terms of achieving a consistent crystal size and purity.
-
Solution: Use a filter press or a large-scale Nutsche filter for solid isolation. For drying, a vacuum dryer is recommended. For large-scale recrystallization, controlled cooling rates are crucial to obtain a desirable crystal morphology that is easy to filter and dry.
-
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques should be used to assess the purity of this compound:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Chromatography: Thin-layer chromatography (TLC) can be used for rapid purity checks. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and identify any organic impurities.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
Sources
Validation & Comparative
A Technical Guide to 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid and its Analogs as Potential Matrix Metalloproteinase Inhibitors
This guide provides a comparative analysis of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid, a representative of the N-arylsulfonylamino acid class of compounds, and its analogs as potential inhibitors of matrix metalloproteinases (MMPs). The content herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of MMP Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion and metastasis, arthritis, and cardiovascular diseases. This has rendered MMPs attractive therapeutic targets.
The general structure of many MMP inhibitors consists of a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site, and a backbone that interacts with the enzyme's specificity pockets. The N-arylsulfonylamino acid scaffold, exemplified by this compound, represents a promising class of MMP inhibitors. The sulfonamide moiety can form hydrogen bonds within the enzyme's active site, while the carboxylic acid of the acetic acid group can act as a ZBG. The substituted benzene ring can be tailored to interact with the S1' specificity pocket of the MMP, thereby influencing potency and selectivity.
Comparative Analysis of Benzenesulfonamide-Based MMP Inhibitors
| Compound ID | R1 | R2 | R3 | R4 | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | Reference |
| Target Compound | OCH3 | H | H | OCH3 | Not Reported | Not Reported | Not Reported | Not Reported | |
| CGS-27023A | OCH3 | H | H | H | 33 | Not Reported | Not Reported | Not Reported | [1] |
| 1 | H | H | H | H | >1000 | 8.1 | 12.1 | 2.9 | [2] |
| 2 | 4-F | H | H | H | >1000 | 6.5 | 10.5 | 2.1 | [2] |
| 3 | 4-Cl | H | H | H | >1000 | 5.2 | 8.9 | 1.8 | [2] |
| 4 | 4-CH3 | H | H | H | >1000 | 7.3 | 11.2 | 2.5 | [2] |
Structure-Activity Relationship (SAR) Insights:
The data from these analogs suggest that the substitution pattern on the phenyl ring of the benzenesulfonamide core plays a critical role in determining both the potency and selectivity of MMP inhibition. For instance, the introduction of small hydrophobic groups at the para-position (compounds 2, 3, and 4) appears to enhance potency against MMP-2, MMP-9, and MMP-13, while maintaining selectivity against MMP-1.
The target compound, this compound, possesses two methoxy groups at positions 2 and 5. Based on the SAR of similar compounds, these substitutions are likely to influence the compound's interaction with the S1' pocket of MMPs. The methoxy groups could potentially form additional hydrogen bonds or engage in favorable steric interactions, which may lead to altered potency and selectivity profiles compared to the unsubstituted or para-substituted analogs. Experimental evaluation is necessary to confirm this hypothesis.
Experimental Protocol: Fluorogenic MMP Inhibition Assay
To evaluate the inhibitory potential of this compound and its analogs, a fluorogenic substrate-based assay is a robust and widely used method.[3][4] This assay measures the increase in fluorescence that occurs upon cleavage of a quenched fluorogenic peptide substrate by an MMP.
Materials:
-
Recombinant human MMPs (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., GM6001)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. Further dilute these solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant MMP to the desired concentration in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or reference inhibitor. b. Add 25 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm for the example substrate) using a fluorescence plate reader. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Workflow for MMP Inhibition Assay:
Caption: Workflow for a fluorogenic MMP inhibition assay.
Signaling Pathway Context: MMPs in Cancer Metastasis
MMPs, particularly the gelatinases MMP-2 and MMP-9, play a pivotal role in cancer metastasis. They degrade components of the basement membrane and the extracellular matrix, facilitating tumor cell invasion into surrounding tissues and intravasation into blood vessels. Furthermore, MMPs can cleave various signaling molecules, such as growth factors and cytokines, which can further promote tumor progression.
Simplified Signaling Pathway of MMP-2 in Cancer Cell Invasion:
Caption: Simplified signaling pathway of MMP-2 activation and its role in cancer cell invasion.
This pathway illustrates how extracellular signals can lead to the transcription of the MMP-2 gene. The resulting pro-MMP-2 is then activated at the cell surface by membrane-type 1 MMP (MT1-MMP), a process modulated by the tissue inhibitor of metalloproteinases-2 (TIMP-2). Active MMP-2 can then degrade components of the ECM, facilitating cancer cell invasion.[5][6] Inhibitors targeting MMP-2 would act to block this final degradative step.
Conclusion
This compound and its analogs represent a class of compounds with significant potential as MMP inhibitors. Based on the analysis of structurally related compounds, modifications to the benzenesulfonamide ring are expected to modulate inhibitory potency and selectivity. The provided experimental protocol offers a robust method for evaluating the activity of these compounds. A deeper understanding of the role of MMPs in disease, as illustrated by the cancer metastasis pathway, underscores the therapeutic relevance of developing novel and selective MMP inhibitors. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS letters, 296(3), 263-266.
- MacPherson, L. J., Bayburt, E. K., Capparelli, M. P., Carroll, B. J., Goldstein, R., Millerman, E., ... & Djuric, S. W. (1997). Design and synthesis of a potent, selective, and orally bioavailable matrix metalloproteinase-13 inhibitor for the treatment of osteoarthritis. Journal of medicinal chemistry, 40(16), 2525-2532.
- Wood, H. B., Gibson, K. R., Sentissi, A., & Weiner, A. L. (1994). CGS 27023A, a potent and orally active matrix metalloproteinase inhibitor with efficacy in a model of joint destruction. Annals of the New York Academy of Sciences, 732(1), 329-331.
- Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current medicinal chemistry, 15(4), 368-373.
- Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.
- Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399-416.
- Jacobsen, J. A., Hutchison, T. L., & Browner, M. F. (2000). The matrix metalloproteinase catalytic domain: not a shallow groove. Structure, 8(3), R43-R48.
- Lovejoy, B., Cleasby, A., Hassell, A. M., Longley, K., Luther, M. A., Weigl, D., ... & Webber, R. K. (1994). Structure of the catalytic domain of fibroblast collagenase complexed with an inhibitor. Science, 263(5145), 375-377.
- Grams, F., Reinemer, P., Powers, J. C., Kleine, T., Pieper, M., Tschesche, H., ... & Bode, W. (1995). X-ray structures of human neutrophil collagenase complexed with peptide hydroxamate and peptide thiol inhibitors. Implications for substrate binding and rational drug design. European journal of biochemistry, 228(3), 830-841.
- Stams, T., Spurlino, J. C., Smith, D. L., Wahl, R. C., Ho, T. F., Qoronfleh, M. W., ... & Rubin, J. R. (1999). Structure of human neutrophil collagenase (MMP-8) in complex with a peptide hydroxamate inhibitor.
- Bode, W., Reinemer, P., Huber, R., Kleine, T., Schnierer, S., & Tschesche, H. (1994). The X-ray crystal structure of the catalytic domain of human neutrophil collagenase inhibited by a substrate analogue reveals the essentials for catalysis and specificity. The EMBO journal, 13(6), 1263-1269.
- Egeblad, M., & Werb, Z. (2002). New functions for the matrix metalloproteinases in cancer progression.
- Overall, C. M., & López-Otín, C. (2002). Strategies for MMP inhibition in cancer: innovations for the post-trial era.
- Coussens, L. M., Fingleton, B., & Matrisian, L. M. (2002).
- Nelson, A. R., Fingleton, B., Rothenberg, M. L., & Matrisian, L. M. (2000). Matrix metalloproteinases: biologic activity and clinical implications. Journal of clinical oncology, 18(5), 1135-1149.
- Page-McCaw, A., Ewald, A. J., & Werb, Z. (2007). Matrix metalloproteinases and the regulation of tissue remodelling. Nature reviews Molecular cell biology, 8(3), 221-233.
- Visse, R., & Nagase, H. (2003). Matrix metalloproteinases and tissue inhibitors of metalloproteinases: structure, function, and biochemistry.
- Parks, W. C., Wilson, C. L., & López-Boado, Y. S. (2004). Matrix metalloproteinases as modulators of inflammation and innate immunity.
- Nagase, H., Visse, R., & Murphy, G. (2006). Structure and function of matrix metalloproteinases and TIMPs. Cardiovascular research, 69(3), 562-573.
- Woessner, J. F. (1991). Matrix metalloproteinases and their inhibitors in connective tissue remodeling. The FASEB journal, 5(8), 2145-2154.
- Brew, K., Dinakarpandian, D., & Nagase, H. (2000). Tissue inhibitors of metalloproteinases: evolution, structure and function. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1477(1-2), 267-283.
- Baker, A. H., Edwards, D. R., & Murphy, G. (2002). Metalloproteinase inhibitors: biological actions and therapeutic opportunities. Journal of cell science, 115(19), 3719-3727.
- Levin, J. I., Chen, J. M., Du, M. T., Nelson, F., Hubbs, S., Zimmerman, K., ... & Barone, D. (2001). The discovery of a potent, selective, and orally active matrix metalloproteinase-13 inhibitor (1) for the treatment of osteoarthritis. Bioorganic & medicinal chemistry letters, 11(18), 2415-2418.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Correlation between MMP2 expression in lung cancer tissues and clinical parameters: a retrospective clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Cellular Targets of Novel Small Molecules: A Case Study Using 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
In the intricate world of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its biological target(s). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach this challenge. We will use the hypothetical novel compound, 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid, as a case study to illustrate the principles and methodologies of robust target validation.
The core of this guide is built on the philosophy of creating a self-validating experimental cascade. We will not merely list protocols but delve into the causality behind each experimental choice, ensuring that each step logically informs the next, progressively building a robust case for target engagement and functional relevance.
The Target Validation Gauntlet: From Hypothesis to Confirmation
The initial discovery of a bioactive small molecule, such as this compound, often stems from phenotypic screens where a desirable cellular effect is observed. However, the underlying mechanism of action and the direct molecular interactors remain elusive. Target validation is the rigorous process of identifying these molecular targets and confirming their role in the observed phenotype.[1][2] This process is a critical "filter" in drug development, helping to eliminate false-positive targets and reduce the risk of late-stage failures.[1]
Our approach to validating the targets of this compound will be multi-pronged, starting with broad, unbiased methods to generate initial hypotheses, followed by increasingly specific assays to confirm direct binding and functional modulation.
Phase 1: Unbiased Target Identification - Casting a Wide Net
Before we can validate a target, we must first identify potential candidates. Without prior knowledge of the binding partners for this compound, we must employ methods that can survey the entire proteome.
Experimental Workflow: Unbiased Target Identification
Caption: Workflow for affinity-based target identification.
In this initial phase, we would chemically modify this compound to immobilize it on a solid support (e.g., beads). This "bait" is then incubated with cell lysate. Proteins that bind to the compound are "pulled down," washed to remove non-specific interactors, and then identified using mass spectrometry. This provides a list of potential binding partners.
Phase 2: In-Cell Target Engagement - Confirming the Interaction in a Native Environment
A key principle of modern drug discovery is to confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5] CETSA is based on the principle that the binding of a ligand, in our case this compound, can stabilize its target protein against thermal denaturation.[3][6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells of interest to an appropriate density. Treat the cells with either this compound at various concentrations or a vehicle control for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[3]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[3]
-
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[3][7]
Interpreting CETSA Data
A positive result is a "thermal shift," where the target protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control. This indicates a direct physical interaction between the compound and the target protein within the intact cell.
Comparative Analysis: CETSA vs. Alternative In-Cell Target Engagement Assays
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6] | Label-free; applicable to a wide range of targets; can be performed in intact cells and tissues.[6] | Requires a specific antibody for detection (for Western blot-based CETSA); may not be suitable for all proteins. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged target and a fluorescently labeled ligand. | High sensitivity; real-time measurements in living cells. | Requires genetic modification of the target protein; ligand must be fluorescently labeled. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently tagged target protein, which can be altered by ligand binding. | Provides information on target dynamics and localization. | Requires a fluorescently tagged target protein; can be technically challenging. |
Phase 3: Functional Validation - Linking Target Engagement to a Biological Outcome
Confirming that this compound binds to a target is a crucial step, but it is not sufficient. We must also demonstrate that this binding event modulates the function of the target protein and is responsible for the observed cellular phenotype.
Enzymatic Assays: Probing Functional Modulation
If the identified target is an enzyme, a direct biochemical assay is the gold standard for functional validation.[8][9] Enzyme assays measure the rate of the enzymatic reaction and can be used to determine if this compound acts as an inhibitor or an activator.[8][9]
Experimental Protocol: In Vitro Enzymatic Assay
-
Reagent Preparation: Prepare a reaction buffer containing the purified target enzyme, its substrate, and any necessary co-factors.
-
Compound Incubation: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate. Monitor the formation of the product or the consumption of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the reaction rate as a function of the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).
Signaling Pathway Analysis: Western Blotting
If the target is part of a known signaling pathway, we can use Western blotting to assess the functional consequences of target engagement.[10] For example, if this compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates.
Experimental Workflow: Functional Validation via Western Blot
Caption: Western blot workflow for functional validation.
Genetic Approaches for Definitive Target Validation
The most rigorous method to confirm that a specific target is responsible for the observed phenotype is through genetic manipulation.[10][11] Techniques like CRISPR-Cas9 for gene knockout or RNA interference (RNAi) for gene knockdown can be employed.[1] If the cellular effect of this compound is diminished or abolished in cells where the target gene is knocked out or knocked down, it provides strong evidence for on-target activity.[11][12]
Comparative Analysis: Functional Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Assays | Direct measurement of target enzyme activity.[13] | Quantitative; provides mechanistic insights (inhibition/activation). | Requires purified, active enzyme; not applicable to non-enzymatic targets. |
| Western Blotting | Immunodetection of changes in protein expression or post-translational modifications.[14] | Widely accessible; can assess downstream signaling events. | Semi-quantitative; relies on antibody specificity.[15] |
| Genetic Knockout/Knockdown | Removal or reduction of the target protein to assess the compound's effect.[11] | Provides the strongest evidence for on-target activity.[11] | Can be time-consuming; potential for off-target effects of the genetic manipulation itself. |
Phase 4: Off-Target Profiling - Ensuring Specificity
A critical aspect of drug development is ensuring that the compound has a clean safety profile with minimal off-target effects.[8] Off-target interactions can lead to unforeseen toxicity. Therefore, it is essential to profile this compound against a panel of related and unrelated proteins to assess its selectivity.
Approaches for Off-Target Profiling
-
Broad Kinase or Protease Panels: If the primary target is a kinase or protease, screening the compound against a large panel of other kinases or proteases can reveal potential off-target activities.
-
Proteome-Wide CETSA: Advanced mass spectrometry-based CETSA can provide an unbiased view of the compound's interactions across the entire proteome, identifying both the intended target and any off-targets.
Conclusion: A Rigorous Path to Target Validation
The validation of a biological target for a novel small molecule like this compound is a meticulous process that requires a multi-faceted and orthogonal approach. By systematically progressing from unbiased target identification to in-cell target engagement, functional validation, and off-target profiling, researchers can build a compelling and robust case for the mechanism of action of their compound. This rigorous, evidence-based approach is fundamental to derisking drug development programs and ultimately, to the successful translation of promising molecules into effective therapies.
References
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from AntBio website: [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from BellBrook Labs website: [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from AntBio website: [Link]
-
University College London. (n.d.). Small molecule Translation: from target to adopted product. Retrieved from University College London website: [Link]
- Plescia, C., & Molina, D. M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 117-135.
- (2025, December 4). Why Knockout Validation is Essential for Western Blot Specificity Evaluation.
-
Kolb, P. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. Retrieved from ResearchGate: [Link]
- (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA®. Methods in Molecular Biology, 1439, 1-14.
- (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
- Nissink, J. W. M., et al. (2002). A new test set for validating predictions of protein-ligand interaction.
-
Biointron. (2024, January 20). Western Blotting: Protein Analysis & Antibody Validation. Retrieved from Biointron website: [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e3.
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs website: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from Wikipedia: [Link]
- (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development.
- Zhang, Y., et al. (2011). Identification and validation of protein-ligand binding sites by the level-set variational implicit-solvent approach.
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net website: [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. blog.avivasysbio.com [blog.avivasysbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blotting: Protein Analysis & Antibody Validation | Biointron [biointron.com]
- 15. Antibody Validation for Western Blotting | Cell Signaling Technology [awsprod-cellsignal.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-(2,5-Dimethoxybenzenesulfonamido) Acetic Acid Derivatives and Their Analogs
Welcome to a detailed comparative guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of derivatives based on the 2,5-dimethoxybenzenesulfonamide scaffold. While the primary focus is on analogs of 2-(2,5-dimethoxybenzenesulfonamido)acetic acid, this guide extends to structurally related compounds to provide a broader understanding of the structure-activity relationships (SAR) within this chemical class. As your Senior Application Scientist, I will not just present data; I will delve into the causality behind experimental designs and the logic that underpins the development of these promising therapeutic candidates.
Introduction: The Power of the Sulfonamide Moiety in Drug Discovery
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is present in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1] The incorporation of a 2,5-dimethoxy substitution pattern on the benzene ring provides a unique electronic and steric profile, influencing the compound's interaction with biological targets. When coupled with an amino acid or its bioisostere, the resulting molecule possesses a rich pharmacophore that can be finely tuned to achieve desired potency and selectivity.
This guide will provide a comparative analysis of these derivatives, with a particular focus on their anticancer properties, supported by experimental data and detailed protocols.
Synthetic Strategies: Building a Diverse Chemical Library
The synthesis of benzenesulfonamide derivatives is a well-established and robust process, allowing for the systematic exploration of chemical diversity. A common and effective method involves the coupling of a substituted benzenesulfonyl chloride with an appropriate amine, such as an amino acid ester or a substituted aniline.
General Synthetic Workflow:
The following workflow illustrates a typical synthetic route to N-substituted benzenesulfonamide derivatives. This modular approach allows for the facile introduction of various substituents on the N-phenyl ring, enabling a thorough investigation of structure-activity relationships.
Figure 1: A representative synthetic workflow for N-phenylbenzenesulfonamide derivatives.
Experimental Protocol: Synthesis of 4-Amino-N-phenylbenzenesulfonamide Analogs
This protocol provides a general methodology for the synthesis of N-phenylbenzenesulfonamide derivatives, which can be adapted for specific analogs.[2]
-
Step 1: Acetylation of Sulfanilamide.
-
React sulfanilamide with acetic anhydride in pyridine to protect the amino group, yielding 4-acetylsulfanilamide.[2] This step is crucial to prevent side reactions at the 4-amino position during the subsequent coupling reaction.
-
-
Step 2: Coupling with Substituted Aniline.
-
Couple 4-acetylsulfanilamide with the desired substituted aniline using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2] The choice of coupling agent and reaction conditions (solvent, temperature) is critical for maximizing yield and purity.
-
-
Step 3: Deacetylation.
-
Hydrolyze the N-acetyl group from the intermediate using acidic or basic conditions (e.g., HCl in ethanol or NaOH in methanol/water) to yield the final 4-amino-N-phenylbenzenesulfonamide derivative.[2] This final step unmasks the free amino group, which can be important for biological activity.
-
Comparative Analysis of Anticancer Activity
| Compound ID | R (Substitution on N-phenyl ring) | IC₅₀ (µM) against HCT-116 |
| 1 | H | > 100 |
| 2 | 4-F | 85.3 |
| 3 | 4-Cl | 72.1 |
| 4 | 4-Br | 65.4 |
| 5 | 4-CH₃ | 91.2 |
| 6 | 4-OCH₃ | 88.7 |
| 7 | 3,4-diCl | 55.8 |
| 8 | 4-NO₂ | 43.2 |
Table 1: In vitro cytotoxicity of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide derivatives.[2]
Expertise & Experience: Interpreting the SAR Data
The data presented in Table 1 clearly demonstrates that the nature of the substituent on the N-phenyl ring significantly influences the cytotoxic activity of these compounds.
-
Effect of Halogen Substitution: A clear trend is observed with halogen substituents at the 4-position of the N-phenyl ring. The activity increases with increasing atomic size and electronegativity (Br > Cl > F). This suggests that the interaction with the biological target may be influenced by factors such as polarizability and the ability to form halogen bonds.
-
Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups like methyl (CH₃) and methoxy (OCH₃) at the 4-position results in weaker activity compared to the unsubstituted analog. Conversely, the strongly electron-withdrawing nitro group (NO₂) at the 4-position leads to the most potent compound in the series. This indicates that the electronic properties of the N-phenyl ring are a key determinant of anticancer activity.
-
Multiple Substitution: The disubstituted analog with two chlorine atoms (3,4-diCl) exhibits enhanced potency compared to the monosubstituted chloro-derivative, highlighting the potential for synergistic effects of multiple substituents.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the anticancer activity of these compounds is typically performed using a robust and well-validated method such as the MTT assay.[2]
-
Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.[2] This initial incubation period ensures that the cells are in a logarithmic growth phase at the time of drug treatment.
-
Compound Treatment: The cells are then exposed to a range of concentrations of the test compounds for a defined period (typically 48-72 hours).[2] A wide concentration range is essential to determine the dose-response relationship accurately.
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[2] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are then dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[2] The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.[2]
Mechanistic Insights and Future Directions
The precise mechanism of action for many benzenesulfonamide-based anticancer agents is often multifactorial and can include the inhibition of key enzymes such as carbonic anhydrases, which are frequently overexpressed in tumors.[1] The observed SAR in the presented data suggests that the electronic and steric properties of the N-phenyl ring are crucial for target engagement.
Figure 2: A generalized diagram illustrating a potential mechanism of action for benzenesulfonamide-based anticancer agents.
Trustworthiness and Self-Validation: The experimental workflow described is inherently self-validating. The synthesis of each derivative is confirmed by analytical techniques such as NMR and mass spectrometry to ensure purity and structural integrity. The MTT assay includes positive and negative controls to validate the experimental results. Furthermore, to confirm the mechanism of action, follow-up studies such as enzyme inhibition assays, cell cycle analysis, and apoptosis assays would be conducted.
Future Directions: The promising results from the 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide series warrant further investigation. Future research should focus on:
-
Synthesis of direct analogs of this compound: Exploring a variety of amino acid side chains will provide a more direct comparison and potentially lead to the discovery of more potent and selective compounds.
-
Elucidation of the specific biological target(s): Utilizing techniques such as thermal shift assays, affinity chromatography, and proteomics can help identify the direct binding partners of these compounds.
-
In vivo efficacy studies: The most promising compounds from in vitro studies should be advanced to animal models of cancer to evaluate their therapeutic potential and pharmacokinetic properties.
By systematically applying the principles of medicinal chemistry and employing robust biological evaluation methods, the full therapeutic potential of this compound derivatives and their analogs can be realized.
References
-
Design, Synthesis, and Biological Evaluation of Water-Soluble Amino Acid Prodrug Conjugates Derived from Combretastatin, Dihydronaphthalene, and Benzosuberene-Based Parent Vascular Disrupting Agents. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. [Link]
-
Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes. National Institutes of Health. [Link]
-
Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. Technology Networks. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2,5-Dimethoxybenzenesulfonamido)acetic acid, a member of the versatile benzenesulfonamide class of compounds. While direct comparative studies on this specific molecule are limited in publicly available peer-reviewed literature, this document serves as a valuable comparative analysis by leveraging extensive research on structurally related benzenesulfonamide derivatives. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer the potential biological activities and therapeutic applications of this promising scaffold. This guide will delve into the synthesis, potential mechanisms of action, and a comparative outlook against other key benzenesulfonamide derivatives, supported by experimental data from relevant studies.
Introduction to the Benzenesulfonamide Scaffold
Benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore, renowned for its ability to mimic a carboxylic acid group and act as a bioisostere, which allows it to interact with various biological targets.[1][2] This class of compounds has yielded drugs with diverse clinical applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[3] The biological activity of benzenesulfonamide derivatives can be finely tuned by substitutions on both the benzene ring and the sulfonamide nitrogen, making them a rich area for drug discovery and development.
Synthesis and Chemical Profile
The synthesis of N-acylsulfonamides like this compound typically involves the reaction of a benzenesulfonyl chloride with an amino acid.[4] The 2,5-dimethoxy substitution on the benzene ring is a key structural feature that can influence the compound's electronic and steric properties, thereby affecting its biological activity.
General Synthetic Protocol: N-Acylation of Amino Acids
A common method for synthesizing N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with the desired amine, in this case, glycine, to yield the corresponding N-acylbenzenesulfonamide.
Step-by-Step Methodology:
-
Dissolution of Amino Acid: The amino acid (e.g., glycine) is dissolved in an aqueous solution of a base, such as sodium carbonate, with continuous stirring.[4]
-
Cooling: The solution is cooled to a low temperature, typically around -5°C, to control the reaction rate and minimize side reactions.[4]
-
Addition of Benzenesulfonyl Chloride: The appropriate benzenesulfonyl chloride (in this case, 2,5-dimethoxybenzenesulfonyl chloride) is added portion-wise to the cooled amino acid solution over a period of time.[4]
-
Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the product, which is then filtered, washed, and can be further purified by recrystallization.
Caption: General synthesis of this compound.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
While direct experimental data for this compound is scarce, we can infer its potential biological activities by examining structurally similar compounds. The benzenesulfonamide scaffold is a known inhibitor of several enzymes, most notably carbonic anhydrases (CAs).[5][6][7]
Carbonic Anhydrase Inhibition: A Primary Target
Carbonic anhydrases are ubiquitous metalloenzymes involved in crucial physiological processes.[5][7] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are classic CAs inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
The inhibitory activity and isoform selectivity of benzenesulfonamide derivatives are highly dependent on the substitution pattern on the aromatic ring. For instance, a study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases highlighted the importance of the flexibility and rigidity of moieties attached to the benzenesulfonamide core for inhibitory activity and selectivity.[5] The 2,5-dimethoxy substitution in our target molecule would confer specific electronic and steric properties that could influence its binding affinity and selectivity for different CA isoforms.
Anticancer Potential
Several benzenesulfonamide derivatives have demonstrated significant anticancer activity.[3][8] The mechanism of action is often linked to the inhibition of carbonic anhydrase IX (CA IX), an isoform overexpressed in many hypoxic tumors.[8][9]
A comparative analysis of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide derivatives revealed that substitutions on the N-phenyl ring significantly influence cytotoxic activity against cancer cell lines like HCT-116.[10] While our target molecule has an N-acetic acid group instead of an N-phenyl group, this data suggests that the 2,5-dimethoxybenzenesulfonamide core is a viable scaffold for developing anticancer agents. The acetic acid moiety, being a carboxylic acid isostere, could potentially interact with different residues in the target's active site compared to a phenyl ring.
Table 1: Comparative in vitro Cytotoxicity of 4-Amino-N-phenylbenzenesulfonamide Derivatives [10]
| Compound ID | R (Substitution on N-phenyl ring) | Cell Line | IC50 (µM) |
| 1 | H | HCT-116 | > 100 |
| 2 | 4-F | HCT-116 | 85.3 |
| 3 | 4-Cl | HCT-116 | 72.1 |
| 4 | 4-Br | HCT-116 | 65.4 |
| 7 | 3,4-diCl | HCT-116 | 55.8 |
| 8 | 4-NO2 | HCT-116 | 43.2 |
This data clearly indicates that electron-withdrawing groups on the N-phenyl ring enhance the cytotoxic activity. While not a direct comparison, it underscores the tunability of the benzenesulfonamide scaffold.
Antimicrobial Activity
Benzenesulfonamide derivatives have a long history as antimicrobial agents.[11][12] Their mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Studies on various substituted benzenesulfonamides have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11][12] The nature and position of substituents on the benzene ring play a crucial role in determining the antimicrobial potency. While specific data on this compound is not available, the general antimicrobial potential of the benzenesulfonamide class suggests this could be a fruitful area of investigation.
Caption: Structure-Activity Relationship of Benzenesulfonamides.
Experimental Protocols for Biological Evaluation
To assess the biological potential of this compound and compare it with other derivatives, standardized in vitro assays are essential.
In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against various CA isoforms.[5]
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified CA isoenzyme and its substrate, CO₂.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (this compound) and a known standard inhibitor (e.g., acetazolamide).
-
Assay: The enzyme-catalyzed CO₂ hydration is monitored by a change in pH using a suitable indicator. The assay is performed in the absence and presence of the inhibitor.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10]
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to attach overnight.[10]
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
While direct comparative studies on this compound are not yet prevalent in the scientific literature, a comprehensive analysis of its structural analogues strongly suggests its potential as a bioactive molecule. The 2,5-dimethoxybenzenesulfonamide core, coupled with the N-acetic acid side chain, presents a unique chemical entity with the potential for potent and selective inhibition of key biological targets such as carbonic anhydrases.
Future research should focus on the synthesis and thorough biological evaluation of this compound. Direct comparative studies against known inhibitors and other benzenesulfonamide derivatives are crucial to elucidate its specific structure-activity relationship and therapeutic potential. Investigations into its anticancer and antimicrobial properties, supported by the experimental protocols outlined in this guide, will be instrumental in determining its future role in drug discovery and development.
References
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. ChemMedChem. Available at: [Link]
-
Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide. PubChem. Available at: [Link]
-
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. ResearchGate. Available at: [Link]
-
Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]
-
Recent Progress in Synthesis of Sulfonamides and N-Acylsulfonamides, Biological Applications and Their Structure-Activity Relationship (SAR) Studies. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. PubMed. Available at: [Link]
-
Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided - Usiena air. Usiena air. Available at: [Link]
-
Anti-microbial activities of sulfonamides using disc diffusion method. Journal of Saudi Chemical Society. Available at: [Link]
Sources
- 1. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
